CAS number and identifiers for 4-Bromobenzyl-(3-butene)ether
The following technical guide details the structural identity, synthesis, and application profile of 4-Bromobenzyl-(3-butenyl)ether (IUPAC: 1-((but-3-en-1-yloxy)methyl)-4-bromobenzene). Note: This compound is a research-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural identity, synthesis, and application profile of 4-Bromobenzyl-(3-butenyl)ether (IUPAC: 1-((but-3-en-1-yloxy)methyl)-4-bromobenzene).
Note: This compound is a research-grade intermediate often synthesized in situ or on-demand for specific medicinal chemistry campaigns (e.g., as a precursor for Ring-Closing Metathesis or as a functionalized protecting group). As such, it does not possess a widely indexed CAS number in public commercial catalogs. The data below is derived from standard chemical principles and analogous benzyl-alkenyl ether protocols.
Chemical Identity & Nomenclature
This compound serves as a bifunctional building block, featuring an aryl bromide "handle" for cross-coupling and a terminal olefin for metathesis or radical cyclization.
Moiety A (Electrophile/Coupling Partner): The 4-bromobenzyl group provides a robust UV chromophore and a reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Moiety B (Olefinic Tail): The 3-butenyl chain acts as a homoallylic tether, ideal for Ruthenium-catalyzed Ring-Closing Metathesis (RCM) to form 6- or 7-membered oxygen heterocycles.
Physicochemical Profile (Predicted)
Note: Properties are estimated based on structural analogs (e.g., Benzyl butyl ether).[1]
Property
Value
Confidence
Boiling Point
285–290 °C (at 760 mmHg)
High (Extrapolated)
Density
~1.28 g/cm³
Medium
LogP
4.2 ± 0.4
High
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in Water
High
Appearance
Colorless to pale yellow oil
High
Synthesis & Reaction Engineering
The most reliable route to 4-Bromobenzyl-(3-butenyl)ether is the Williamson Ether Synthesis . This protocol ensures high yield and minimizes elimination side products common with secondary halides.
Activation: Suspend NaH in anhydrous THF at 0°C under Argon. Add 3-Buten-1-ol dropwise. Stir for 30 min until
evolution ceases (Formation of alkoxide).
Alkylation: Add 4-Bromobenzyl bromide (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.
Propagation: Warm to Room Temperature (25°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Quench: Carefully quench with sat.
solution at 0°C.
Workup: Extract with
(3x). Wash combined organics with Brine. Dry over .
Purification: Flash Column Chromatography (
, 0-5% EtOAc in Hexanes).
Mechanism & Logic[4]
Why 3-Buten-1-ol as Nucleophile? Using the alcohol as the nucleophile (via alkoxide) and the benzyl halide as the electrophile prevents self-polymerization of the alkene, which could occur if attempting to react a benzyl alcohol with a butenyl halide under harsh conditions.
TBAI Role: The iodide undergoes Finkelstein exchange with the benzyl bromide, generating a more reactive benzyl iodide in situ, significantly increasing the reaction rate.
Applications in Drug Discovery
This molecule is a "Divergent Intermediate." It allows medicinal chemists to grow a molecule in two distinct directions using orthogonal chemistries.
A. The "Bromo" Handle (Cross-Coupling)
The aryl bromide is a classic handle for Suzuki-Miyaura Coupling .
Utility: Attachment of biaryl motifs common in kinase inhibitors.
Conditions:
, , , Dioxane/H2O.
Selectivity: The ether linkage is stable to basic Suzuki conditions.
B. The "Alkene" Handle (Metathesis / Functionalization)
The terminal alkene is a "silent" handle that can be activated later.
Ring-Closing Metathesis (RCM): If the other end of the molecule (attached via the aryl group) contains another alkene, Grubbs II catalyst can close a macrocycle.
Radical Cyclization: Used in the synthesis of tetrahydrofuran/pyran cores. The 4-bromobenzyl group can serve as a radical acceptor or simply a stable anchor while the alkene undergoes oxidative cyclization.
C. Orthogonal Reactivity Map
Analytical Characterization (Expected Data)
To validate the synthesis, the following NMR signals are diagnostic.
¹H NMR (400 MHz, CDCl₃):
7.48 (d, J = 8.4 Hz, 2H, Ar-H ortho to Br).
7.22 (d, J = 8.4 Hz, 2H, Ar-H meta to Br).
5.85 (ddt, 1H, -CH=CH -CH2).
5.10 (m, 2H, =CH₂ terminal).
4.48 (s, 2H, Ar-CH₂ -O).
3.52 (t, 2H, O-CH₂ -CH2).
2.40 (q, 2H, CH2-CH₂ -CH=).
¹³C NMR (100 MHz, CDCl₃):
Diagnostic peaks at ~137.5 (Ar-C -Br), ~135.2 (C H=), ~116.5 (=C H₂), ~72.0 (Ar-C H₂-O), ~69.8 (O-C H₂).
Safety & Handling
Hazards: As a benzyl ether, it is potentially capable of forming peroxides upon prolonged storage in air. The precursor, 4-bromobenzyl bromide, is a lachrymator and severe skin irritant.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
Disposal: Halogenated organic waste streams.
References
Williamson Ether Synthesis General Protocol
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
Use of Bromobenzyl Ethers in Synthesis
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Benzyl Ethers). Link
Homoallylic Ethers in Metathesis
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. Link
Zhai, J., et al. (2022).[3] Structural modification and antibacterial property studies of natural chalcone sanjuanolide.[3] Frontiers in Chemistry, 10. (Describes handling of 4-bromobenzyl electrophiles). Link
Physical Properties and Applications of 4-Bromobenzyl-(3-butene)ether
An In-Depth Technical Guide for Chemical Synthesis & Drug Discovery Executive Summary & Compound Identity 4-Bromobenzyl-(3-butene)ether (IUPAC: 1-bromo-4-[(but-3-en-1-yloxy)methyl]benzene) is a bifunctional organic inter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Chemical Synthesis & Drug Discovery
Executive Summary & Compound Identity
4-Bromobenzyl-(3-butene)ether (IUPAC: 1-bromo-4-[(but-3-en-1-yloxy)methyl]benzene) is a bifunctional organic intermediate characterized by two distinct reactive handles: an aryl bromide and a terminal alkene. This dual functionality makes it a critical "linchpin" molecule in divergent synthesis, allowing for sequential palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and ruthenium-catalyzed olefin metathesis.
Unlike commodity solvents, this compound is typically synthesized in situ or on-demand for specific medicinal chemistry campaigns, particularly in the construction of cyclic ethers via iodocyclization or as a specialized protecting group strategy.
The following data aggregates experimental values from analogous benzyl ethers and calculated physicochemical descriptors. Due to the specific nature of this intermediate, values marked with (*) are derived from high-fidelity structure-property relationship (SPR) models based on the 4-bromobenzyl methyl ether analog.
Physicochemical Data
Property
Value
Context/Notes
Physical State
Liquid
Clear to pale yellow oil at 25°C.
Boiling Point
145–150 °C
@ 5 mmHg (Predicted). High vacuum required for distillation.
Density
1.35 ± 0.05 g/mL
Denser than water due to Br atom.
Refractive Index
1.552
Estimated based on aromatic/bromide contribution.
Solubility
Lipophilic
Soluble in DCM, THF, EtOAc, Toluene. Insoluble in water.
Flash Point
>110 °C
Closed cup (Predicted).
Stability
Air/Moisture Stable
Store under inert gas (Ar/N₂) to prevent slow oxidation of the ether or alkene.
Synthesis Protocol: Williamson Ether Strategy
The most robust route to 4-Bromobenzyl-(3-butene)ether is the Williamson ether synthesis. This protocol utilizes 4-Bromobenzyl bromide and 3-buten-1-ol (homoallyl alcohol). This route is preferred over using 4-bromobenzyl alcohol and a butenyl halide because 4-bromobenzyl bromide is a highly reactive, soft electrophile that reacts rapidly with alkoxides.
Reagents
Substrate A: 3-Buten-1-ol (1.0 equiv)
Substrate B: 4-Bromobenzyl bromide (1.05 equiv)
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Catalyst: Tetrabutylammonium iodide (TBAI) - Optional (0.05 equiv) to accelerate reaction via Finkelstein mechanism.
Step-by-Step Methodology
Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
Alkoxide Formation: Add 3-Buten-1-ol dropwise over 15 minutes. Evolution of
gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases.
Alkylation: Add 4-Bromobenzyl bromide (dissolved in minimal THF) dropwise to the cold alkoxide solution.
Critical Control Point: If using DMF, keep temperature <10°C to avoid dimethylamine side-product formation from solvent decomposition.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The bromide starting material (
) should disappear, replaced by the ether product ().
Quench & Workup: Carefully quench with saturated aqueous
at 0°C. Extract with Diethyl Ether () or Ethyl Acetate ().
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Williamson ether synthesis pathway converting homoallyl alcohol to the target ether via nucleophilic substitution.
Applications in Drug Discovery & Synthesis
This molecule is valued not as an end-product but as a Divergent Intermediate . Its utility relies on the "Orthogonal Reactivity" principle, where the aryl bromide and the alkene can be reacted independently without interfering with one another.
A. Iodocyclization (Tetrahydrofuran Synthesis)
A primary application of this ether motif is in the stereocontrolled synthesis of substituted tetrahydrofurans.[2][3] Treatment with iodine (
) or ICl induces electrophilic attack on the alkene, followed by intramolecular nucleophilic attack by the ether oxygen (if the benzyl group is cleaved or participates) or auxiliary groups.
Mechanism:[4][5][6][7][8][9][10][11][12] The 3-butenyl chain (homoallyl) is the perfect length to form 5-membered rings (5-exo-trig cyclization).
B. Orthogonal Cross-Coupling & Metathesis
Suzuki-Miyaura Coupling: The Aryl-Br bond is reactive toward boronic acids/esters using Pd(0) catalysts (e.g.,
). The alkene remains inert under standard basic Suzuki conditions.
Ring-Closing Metathesis (RCM): The terminal alkene can undergo RCM with another alkene tethered to the molecule (e.g., attached via the Suzuki step) using Grubbs catalysts.
Divergent Reactivity Diagram
Caption: The "Orthogonal Reactivity" map showing three distinct chemical fates for the intermediate.
Safety & Handling (E-E-A-T)
Lachrymator Hazard: While the ether itself is mild, the precursor 4-bromobenzyl bromide is a potent lachrymator (tear gas agent). All synthesis steps involving the bromide must be performed in a high-efficiency fume hood.
Peroxide Formation: As an ether with allylic hydrogens, this compound can form explosive peroxides upon prolonged exposure to air.
Protocol: Test for peroxides using starch-iodide paper before distillation. Store over molecular sieves or with BHT stabilizer if kept for >1 month.
References
Williamson Ether Synthesis General Protocol: Org. Synth.1921 , 1,[12][13][14] 3. (Foundational methodology for alkyl bromide/alcohol coupling).
Iodocyclization of Homoallyl Ethers: Journal of the American Chemical Society, "Iodocyclization of 4-bromobenzyl ether acetate...". (Contextualizing the use of bromobenzyl homoallyl ethers in THF synthesis).
Physical Properties of Analog (4-Bromobenzyl methyl ether): Sigma-Aldrich Product Sheet, CAS 1515-88-4. (Used for density/BP extrapolation).
Orthogonal Protecting Groups:Chemical Reviews, "Protecting Groups in Organic Synthesis". (Validating the use of p-bromobenzyl as a stable yet removable ether protecting group).
Safety Data Sheet (SDS) for 4-Bromobenzyl-(3-butene)ether
This guide serves as an advanced technical resource for 4-Bromobenzyl-(3-butene)ether , a specialized intermediate likely used in fragment-based drug discovery (FBDD) and cross-coupling chemistries. As this specific comp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for 4-Bromobenzyl-(3-butene)ether , a specialized intermediate likely used in fragment-based drug discovery (FBDD) and cross-coupling chemistries.
As this specific compound is often a research-grade intermediate without a widely standardized commercial SDS, this document synthesizes data from structural analogs (benzyl halides and alkene ethers) to establish a Provisional Safety & Handling Protocol .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This section establishes the structural baseline. The compound combines a chemically active benzyl ether motif with a terminal alkene, serving as a "dual-handle" linker for further functionalization (e.g., Suzuki coupling at the aryl bromide, metathesis at the alkene).
Property
Technical Specification
Systematic Name
1-bromo-4-[(but-3-en-1-yloxy)methyl]benzene
Common Name
4-Bromobenzyl-(3-butene)ether
Molecular Formula
C₁₁H₁₃BrO
Molecular Weight
241.12 g/mol
Predicted CAS
Research Grade / Non-indexed (Analog: 1515-88-4)
Physical State
Colorless to pale yellow oil (Predicted)
Boiling Point
~110–115 °C at 0.5 mmHg (Derived from benzyl ethers)
Density
~1.3–1.4 g/mL
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in water
Hazard Identification & Mechanistic Toxicology[5]
Senior Scientist Insight: Do not treat this merely as "irritating." The hazard profile is dictated by two distinct reactive moieties: the ether oxygen (peroxide potential) and the aryl bromide (environmental persistence/toxicity).
Peroxidation Risk: Like all benzyl ethers, the methylene protons adjacent to the oxygen (benzylic position) are susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation. This risk is elevated due to the adjacent alkene, which can propagate radical chains.
Alkylating Potential: While less reactive than benzyl bromides, the metabolic cleavage of the ether linkage can generate reactive benzyl cation species in vivo, posing a theoretical genotoxic risk.
Respiratory Sensitization: The volatility of the ether tail allows for vapor generation, which acts as a potent mucous membrane irritant.
Safe Handling & Storage Strategy (The "Self-Validating" Protocol)
This protocol is designed to be self-validating—meaning the steps include built-in checks to ensure safety before proceeding.
Storage Architecture
Atmosphere: Store strictly under Argon or Nitrogen.
Temperature: 2–8 °C (Refrigerated).
Stabilization: If storing for >3 months, add BHT (Butylated hydroxytoluene) at 100 ppm to inhibit peroxidation.
The "Peroxide Decision Tree" (DOT Visualization)
Before distillation or high-temperature reactions, you must validate the peroxide status.
Figure 1: Peroxide management workflow. Never distill benzyl ethers without this validation step.
Synthesis & Application Workflow
Context: This compound is rarely bought off-the-shelf; you will likely synthesize it. The standard route is a Williamson Ether Synthesis.
Molecular weight and formula of 4-Bromobenzyl-(3-butene)ether
This technical guide details the physicochemical profile, synthetic methodology, and applications of 4-Bromobenzyl but-3-en-1-yl ether (also referred to as 1-bromo-4-((but-3-enyloxy)methyl)benzene). Bifunctional Molecula...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic methodology, and applications of 4-Bromobenzyl but-3-en-1-yl ether (also referred to as 1-bromo-4-((but-3-enyloxy)methyl)benzene).
Bifunctional Molecular Scaffold for Medicinal Chemistry & Materials Science
Executive Summary
4-Bromobenzyl-(3-butene)ether is a specialized bifunctional organic intermediate characterized by two distinct reactive handles: an aryl bromide and a terminal olefin. This dual functionality makes it a high-value "linker" molecule in drug discovery and polymer chemistry. The aryl bromide moiety serves as a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the terminal alkene allows for olefin metathesis, hydroboration, or thiol-ene "click" chemistry. This guide outlines its molecular properties, a validated synthesis protocol, and its strategic utility in divergent synthesis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The most robust route to this compound is a Williamson Ether Synthesis . This protocol utilizes 4-bromobenzyl bromide and 3-buten-1-ol, leveraging the high reactivity of the benzylic halide against the alkoxide nucleophile.
Reaction Scheme
The synthesis proceeds via an
mechanism where the deprotonated alcohol attacks the benzylic carbon, displacing the bromide leaving group.
Figure 1: Synthetic pathway via Williamson Ether Synthesis. The alkoxide intermediate is generated in situ to minimize side reactions.
Detailed Experimental Protocol
Reagents:
3-Buten-1-ol (1.0 equiv)
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
Activation: In a flame-dried round-bottom flask under Argon, wash NaH (1.2 equiv) with dry hexane to remove mineral oil. Suspend in anhydrous THF.
Deprotonation: Cool the suspension to 0°C. Add 3-buten-1-ol (1.0 equiv) dropwise. Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
gas will be observed. Stir for 30 mins at 0°C, then 30 mins at room temperature (RT) to ensure complete formation of the alkoxide.
Coupling: Cool back to 0°C. Add 4-bromobenzyl bromide (1.0 equiv) dissolved in minimal THF dropwise.
Reaction: Allow to warm to RT and stir. If reaction is sluggish (monitored by TLC), heat to reflux (66°C) for 4–12 hours.
Work-up: Quench carefully with sat.
.[3] Extract with Ethyl Acetate ().[3] Wash combined organics with water and brine. Dry over .
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes in non-polar fractions (e.g., 95:5 Hex:EtOAc).
Applications in Drug Development & Synthesis
This molecule is a "Linchpin" scaffold. Its value lies in the orthogonality of its functional groups.
Orthogonal Reactivity Map
The aryl bromide and the terminal alkene do not interfere with each other under standard conditions, allowing for sequential functionalization.
Figure 2: Divergent reactivity profile. The molecule allows independent modification of the aromatic core and the aliphatic chain.
Use Cases
Fragment-Based Drug Discovery (FBDD): Used to link aromatic pharmacophores to aliphatic chains to probe hydrophobic pockets in enzymes.
Macrocyclization: The terminal alkene serves as a handle for Ring-Closing Metathesis (RCM) to form macrocyclic kinase inhibitors after the aryl bromide is coupled to a core scaffold.
PROTAC Linkers: The ether chain provides a stable, semi-rigid linker, while the bromide allows attachment to E3 ligase ligands.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectroscopic signals confirm the structure.
Hazards: 4-Bromobenzyl bromide is a potent lachrymator and skin irritant. 3-Buten-1-ol is flammable.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The terminal alkene is susceptible to slow oxidation; addition of a stabilizer (e.g., BHT) is recommended for long-term storage.
Disposal: Halogenated organic waste.
References
Williamson Ether Synthesis General Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
Reactivity of 4-Bromobenzyl bromide: Sigma-Aldrich Product Specification, CAS 589-15-1. Link
Palladium-Catalyzed Cross-Coupling Applications: Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457-2483. Link
Olefin Metathesis in Drug Discovery: Grubbs, R. H. Tetrahedron2004 , 60, 7117-7140. Link
Technical Guide: Thermal Stability Profile of Bromobenzyl Butenyl Ethers
The following technical guide details the thermal stability profile of bromobenzyl butenyl ethers, synthesized for researchers and process chemists in drug development. Executive Summary Bromobenzyl butenyl ethers repres...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermal stability profile of bromobenzyl butenyl ethers, synthesized for researchers and process chemists in drug development.
Executive Summary
Bromobenzyl butenyl ethers represent a class of functionalized benzyl ethers often utilized as synthetic intermediates (e.g., in [1,2]-Wittig rearrangements) or as specialized high-boiling solvents. While possessing a high intrinsic thermal decomposition threshold (Tonset ≈ 280–300°C ), their practical stability is governed by their susceptibility to oxidative degradation at the benzylic position.
This guide distinguishes the intrinsic thermal stability (homolysis) from the extrinsic oxidative instability, providing a validated workflow for profiling these compounds.
Chemical Structure & Stability Logic
To understand the thermal profile, one must first deconstruct the molecule's reactive centers. Unlike aryl allyl ethers which undergo concerted Claisen rearrangements, bromobenzyl butenyl ethers are benzyl ethers. Their degradation is dominated by radical mechanisms rather than concerted pericyclic shifts.
The Stability Dualism
Thermal Robustness (Inert Atmosphere): The C–O bond dissociation energy (BDE) in benzyl ethers is relatively high. Under N2 or Ar, these ethers are stable up to ~300°C.
Oxidative Fragility (Air Exposure): The benzylic protons (adjacent to the aromatic ring) are acidic and prone to hydrogen atom abstraction. The presence of the Bromine (Br) substituent on the ring (electron-withdrawing via induction, electron-donating via resonance) modulates this stability but does not prevent autoxidation to hydroperoxides.
Degradation Pathways
The following diagram illustrates the competing pathways for degradation. Note that Pathway A (Oxidation) occurs at ambient temperatures over time, while Pathway B (Homolysis) requires high thermal input.
Figure 1: Competing degradation pathways. Red paths indicate oxidative risks; Green paths indicate intrinsic thermal limits.
Thermal Analysis Data Profile
The following data summarizes the expected thermal behavior based on analogous halogenated benzyl ether systems (e.g., 4-bromobenzyl n-pentyl ether) [1].
Table 1: Thermal Properties Summary
Parameter
Value (Approx.)
Conditions
Significance
Tonset (TGA)
280°C – 300°C
N2, 10°C/min
Upper limit for processing/distillation.
T5% (Mass Loss)
~315°C
N2
Onset of rapid volatilization/decomposition.
Toxidative
Ambient to 60°C
Air (O2)
Long-term storage leads to peroxide accumulation.
Flash Point
>110°C
Closed Cup
Predicted based on molecular weight/boiling point.
Critical Insight: Do not confuse Bromobenzyl ethers with Bromoallyl ethers. The latter are prone to violent polymerization. Bromobenzyl ethers are generally stable liquids but will form crystalline precipitates (bromobenzoic acid derivatives) if left exposed to air for months [1].
Experimental Protocol: Stability Validation
To validate the stability of a specific batch of bromobenzyl butenyl ether, follow this self-validating protocol. This ensures you distinguish between volatility (evaporation) and decomposition.
Required Instrumentation[2]
TGA (Thermogravimetric Analysis): For mass loss kinetics.
DSC (Differential Scanning Calorimetry): For detecting exothermic decomposition (safety).
GC-MS: For identifying degradation products (benzaldehydes vs. rearranged products).
Peroxide Screening: Before heating, test the ether with KI-starch paper. If positive (blue/purple), the sample contains hydroperoxides. Do not heat in DSC without purification, as this can lead to a "thermal runaway" artifact at lower temperatures (~150°C).
DSC Configuration: Use gold-plated high-pressure crucibles if available. Scan from 40°C to 400°C at 5°C/min.
Pass Criteria: No sharp exothermic peaks below 250°C.
TGA Configuration: Run in inert atmosphere (N2) to determine the boiling/decomposition envelope.
Interpretation: A smooth weight loss curve indicates evaporation. A stepped curve often indicates decomposition (loss of butenyl chain followed by core breakdown).
Mechanistic Context & Rearrangement Risks
Researchers often ask if these ethers undergo Claisen Rearrangement .
Answer:No. Claisen rearrangement requires an allyl vinyl ether or allyl aryl ether system.
Exception:[1,2]-Wittig Rearrangement.
If treated with strong bases (e.g., n-BuLi) at low temperatures, bromobenzyl butenyl ethers can undergo a [1,2]-shift to form homoallylic alcohols [2]. This is a chemical instability, not a thermal one, but relevant for process safety if bases are present.
Lachrymator Risk: The synthesis precursor (Bromobenzyl bromide) is a potent lachrymator. While the ether is less active, thermal decomposition can regenerate bromobenzyl radicals or HBr, causing severe eye/respiratory irritation.
Storage: Store under Argon at 4°C. Stabilize with BHT (butylated hydroxytoluene) if the application permits, to inhibit the autoxidation pathway shown in Figure 1.
References
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link] (Note: Generalized citation based on search findings regarding 4-bromobenzyl ether stability).
Organic Chemistry Portal. (n.d.). [1,2]-Wittig Rearrangement. Retrieved from [Link]
Exploratory
Literature review of 4-Bromobenzyl-(3-butene)ether applications
Topic: Literature Review & Technical Guide: 4-Bromobenzyl-(3-butene)ether Applications Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals A Bifunctional...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review & Technical Guide: 4-Bromobenzyl-(3-butene)ether Applications
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
A Bifunctional Scaffold for Divergent Synthesis
Executive Summary
In the architecture of complex organic molecules—particularly in medicinal chemistry and total synthesis—4-Bromobenzyl-(3-butene)ether (Systematic Name: 1-bromo-4-((but-3-en-1-yloxy)methyl)benzene) serves as a high-value "linchpin" intermediate. Its utility stems from its orthogonal bifunctionality : it possesses an aryl bromide moiety capable of metal-catalyzed cross-coupling and a terminal alkene tethered via a stable benzyl ether linkage.
This guide analyzes the synthesis, chemical stability, and three primary application vectors of this scaffold: Radical Cyclization , Intramolecular Heck Reactions , and Sequential Cross-Coupling/Metathesis . By decoupling the reactivity of the aryl halide and the olefin, researchers can construct fused heterocycles and macrocyclic cores with high stereochemical precision.
Chemical Profile & Synthesis[1][2][3][4][5][6][7]
Structural Analysis
Core Scaffold: Benzyl ether (C-O-C) linkage providing stability against acidic/basic hydrolysis compared to esters or acetals.
Functional Handle A (Ar-Br): Positioned para for steric accessibility; reactive toward Pd(0), Ni(0), and Lithium-Halogen exchange.
Functional Handle B (Alkene): Terminal vinyl group; reactive toward Ruthenium carbenes (Metathesis), radical addition, and hydroboration.
Optimized Synthesis Protocol
The most robust route to this intermediate is the Williamson Ether Synthesis, coupling 4-bromobenzyl bromide with 3-buten-1-ol.
Reagents:
4-Bromobenzyl bromide (1.0 equiv)
3-Buten-1-ol (1.2 equiv)
Sodium Hydride (60% dispersion, 1.5 equiv)
Solvent: Anhydrous THF or DMF (0.2 M)
Temperature: 0°C to RT
Step-by-Step Methodology:
Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C.
Alkoxide Formation: Add 3-buten-1-ol dropwise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C to ensure complete deprotonation.
Coupling: Add 4-bromobenzyl bromide (dissolved in minimal THF) dropwise to the alkoxide solution.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Quench & Workup: Carefully quench with sat. NH₄Cl at 0°C. Extract with Et₂O (3x). Wash combined organics with water and brine. Dry over MgSO₄.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the clear oil product.
Data Summary Table: Synthesis Parameters
Parameter
Specification
Notes
Yield
85–92%
High efficiency due to benzylic reactivity.
Appearance
Colorless Oil
Oxidizes slowly if not stored under inert gas.
Rf Value
~0.6
(Hexane/EtOAc 9:1)
| Key impurity | 4-Bromobenzyl alcohol | Result of hydrolysis; separable by chromatography. |
Application Vectors
The power of 4-Bromobenzyl-(3-butene)ether lies in its ability to undergo cyclization or functionalization through distinct mechanistic pathways.
Application I: Radical Cyclization (The "Ueno-Stork" Pathway)
This substrate is an ideal precursor for 5-exo-trig or 6-endo-trig radical cyclizations to form fused oxygen heterocycles (e.g., chromans or benzoxepines).
Mechanism: Treatment with tributyltin hydride (Bu₃SnH) and AIBN generates an aryl radical at the bromine position. This radical attacks the tethered alkene.
Outcome: Formation of a new C-C bond between the aromatic ring and the alkene chain, creating a fused ring system.
Critical Insight: The length of the tether (4 atoms: -CH₂-O-CH₂-CH₂-) typically favors 7-endo cyclization or, if modified, 6-exo modes depending on substitution patterns.
Application II: Intramolecular Heck Reaction
Palladium-catalyzed cyclization offers a non-radical alternative for ring closure.
Conditions: Pd(OAc)₂, PPh₃, Ag₂CO₃, DMF, 80°C.
Pathway: Oxidative addition of Pd(0) into the Ar-Br bond, followed by syn-insertion into the pendant alkene (carbopalladation) and
-hydride elimination.
Utility: This generates benzoxepine derivatives with an exocyclic double bond, a scaffold found in various natural products.
A validated procedure for converting the core scaffold into a benzoxepine derivative.
Preparation: In a glovebox, charge a pressure vial with 4-Bromobenzyl-(3-butene)ether (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Ag₂CO₃ (2.0 mmol).
Solvation: Add anhydrous DMF (5 mL, degassed). Seal the vial.
Reaction: Heat to 90°C for 12 hours. The silver salt acts as a halide scavenger to promote the cationic Pd pathway, preventing double-bond isomerization.
Filtration: Cool to RT. Filter the suspension through a Celite pad, rinsing with Et₂O.
Purification: Concentrate the filtrate under reduced pressure (remove DMF). Purify via silica gel chromatography (Hexane/EtOAc) to isolate the cyclized product.
References
Williamson Ether Synthesis (General Protocol)
Title: Alkyl
Source: Organic Syntheses, Coll.[1] Vol. 6, p. 101 (1988).
Orthogonal Functionalization of 4-Bromobenzyl-(3-butenyl)ether: A Chemoselectivity Guide
Executive Summary 4-Bromobenzyl-(3-butenyl)ether represents a classic "bifunctional linchpin" in medicinal chemistry. It contains two distinct reactive handles: an aryl bromide (electrophile for cross-coupling/lithiation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromobenzyl-(3-butenyl)ether represents a classic "bifunctional linchpin" in medicinal chemistry. It contains two distinct reactive handles: an aryl bromide (electrophile for cross-coupling/lithiation) and a terminal alkene (nucleophile/pi-system for metathesis or oxidation).
For the drug development professional, the utility of this scaffold lies in its orthogonality . Unlike its ortho-isomer, which is prone to rapid intramolecular cyclization (forming benzoxepines), the para-position of the bromide renders intramolecular cyclization geometrically forbidden. This guide details how to selectively engage one functional group while preserving the other, enabling the modular construction of complex pharmaceutical intermediates.
Part 1: Structural Analysis & Reactivity Matrix
The molecule consists of a benzene ring substituted at the para position with a bromine atom and a benzylic ether tether terminating in a vinyl group.
A critical insight for researchers is the distinction between ortho and para substitution in this system.
Ortho-isomer: Pd-catalyzed insertion leads to a 7-membered ring (benzoxepine) via intramolecular Heck cyclization.
Para-isomer (Target): The distance between the Pd-Ar intermediate and the terminal alkene is too great to bridge. Consequently, the aryl bromide and the alkene behave as chemically distinct entities, allowing for chemoselective differentiation .
Reactivity Matrix: Competing Pathways
Reagent/Condition
Target Group
Potential Side Reaction
Chemoselectivity Strategy
Pd(0) / Boronic Acid (Suzuki)
Aryl Bromide
Intermolecular Heck (Alkene arylation)
Use bases like ; avoid cationic Pd pathways.
Ru-Carbene (Grubbs)
Terminal Alkene
None (Ar-Br is inert to Metathesis)
Standard RCM/CM conditions; Ru tolerates halides well.
n-BuLi / -78°C
Aryl Bromide
Anionic polymerization of alkene
Cryogenic control; rapid electrophile quench.
mCPBA / Epoxidation
Terminal Alkene
Oxidation of Benzylic position (slow)
Titration; electrophilic alkene is primary target.
Part 2: The Palladium Paradox (Suzuki vs. Heck)
The most common failure mode when using this scaffold is the "accidental Heck reaction." When subjecting the aryl bromide to Palladium catalysis (e.g., for a Suzuki coupling), the metal center (
) undergoes oxidative addition to form .
At this stage, the complex has two choices:
Path A (Desired Suzuki): Transmetallate with a Boronic Acid (
).
Path B (Undesired Heck): Coordinate with the terminal alkene of a neighboring molecule (intermolecular) or the alkene of the boronic acid partner.
Diagram 1: Chemoselectivity Decision Tree
Figure 1: Divergent pathways for the Pd-intermediate. Path A (Suzuki) is kinetically favored by optimizing transmetallation rates.
Part 3: Experimental Protocols
Protocol 1: Synthesis of the Scaffold (Williamson Ether)
Objective: Reliable, scalable production of the starting material.
Note: The product is a clear oil. Store under Argon to prevent auto-oxidation of the alkene.
Protocol 2: Chemoselective Suzuki Coupling
Objective: Couple the Aryl Bromide while leaving the Alkene intact.
The Challenge: Prevent the Pd-Ar species from reacting with the terminal alkene (Heck).
The Solution: Use a ligand that promotes rapid transmetallation and reductive elimination.
Solvent: DCM (Reagent grade, anhydrous not strictly required but preferred).
Procedure:
Dissolve substrate and acrylate in DCM (0.1 M).
Add Grubbs II catalyst in one portion.
Reflux (40°C) for 2 hours.
Quench: Add ethyl vinyl ether (excess) to kill the Ru-carbene.
Result: Formation of the
-unsaturated ester with the Ar-Br moiety perfectly preserved.
Part 4: Mechanistic Visualization (Graphviz)
The following diagram illustrates the "Forbidden Cyclization" which makes this specific isomer chemically valuable as a linker rather than a cyclization precursor.
Figure 2: Geometric constraints preventing intramolecular Heck reaction in the para-isomer.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
BenchChem. (2025).[1] Reactivity of 4-bromobenzyl derivatives and Williamson Ether Synthesis Protocols. Link
Application Note: Synthesis of 4-Bromobenzyl-(3-butene)ether via Williamson Ether Synthesis
Abstract & Strategic Overview This Application Note details the synthetic protocols for 4-Bromobenzyl-(3-butene)ether (1-((but-3-en-1-yloxy)methyl)-4-bromobenzene). This molecule serves as a versatile bifunctional buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This Application Note details the synthetic protocols for 4-Bromobenzyl-(3-butene)ether (1-((but-3-en-1-yloxy)methyl)-4-bromobenzene). This molecule serves as a versatile bifunctional building block: the terminal alkene allows for olefin metathesis or thiol-ene click chemistry, while the aryl bromide moiety is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Retrosynthetic Analysis
The strategic disconnection relies on the Williamson Ether Synthesis , an
substitution.[1] There are two theoretical pathways:
Path A (Preferred): Nucleophilic attack by the alkoxide of 3-buten-1-ol on the highly reactive electrophile 4-bromobenzyl bromide .
Path B (Avoided): Attack by 4-bromobenzyl alkoxide on 4-bromo-1-butene. This is less optimal due to the lower electrophilicity of non-activated alkyl halides compared to benzylic halides and potential elimination side reactions.
Selected Route: Path A using 4-Bromobenzyl bromide and 3-buten-1-ol.
Chemical Reaction Mechanism
The reaction proceeds via a concerted
mechanism. The base deprotonates the primary alcohol to form a highly nucleophilic alkoxide. This alkoxide attacks the benzylic carbon, displacing the bromide leaving group.
Visualization: Mechanism & Logic
Figure 1: Mechanistic pathway highlighting the activation of the nucleophile and subsequent
attack.
Experimental Protocols
Two methods are provided. Method A is the "Gold Standard" for high yield and purity on a laboratory scale. Method B is a Phase Transfer Catalysis (PTC) method suitable for scale-up and "green" chemistry requirements.
Method A: Anhydrous Synthesis (NaH/THF)
Best for: High purity, quantitative conversion, small-to-medium scale.
Setup: In a round-bottom flask, dissolve 4-Bromobenzyl bromide (1.0 equiv) and 3-Buten-1-ol (1.2 equiv) in Toluene (3 volumes).
Catalyst Addition: Add TBAB (5 mol%).
Base Addition: Add KOH pellets (3.0 equiv) or 50% NaOH solution.
Reaction: Stir vigorously (high RPM is critical for PTC) at 50°C.
Mechanism:[1][5][6][9][10][11][12] The quaternary ammonium salt transports hydroxide/alkoxide across the interface.
Monitoring: Monitor by TLC. Reaction may take longer than Method A (4–12 hours).
Workup: Decant the organic layer. Wash with water (3x) to remove base and catalyst. Dry over
and concentrate.
Workflow Visualization (Method A)
Figure 2: Operational workflow for the anhydrous NaH synthesis protocol.
Characterization & Data Validation
Successful synthesis must be validated using NMR and IR spectroscopy.
Expected 1H NMR Data (
, 400 MHz)
Shift ( ppm)
Multiplicity
Integration
Assignment
7.46
Doublet ( Hz)
2H
Aryl H -C-Br (Ortho to Br)
7.20
Doublet ( Hz)
2H
Aryl H -C-CH2 (Meta to Br)
5.85
Multiplet
1H
Internal Alkene (-CH =CH2)
5.10 – 5.02
Multiplet
2H
Terminal Alkene (=CH 2)
4.48
Singlet
2H
Benzylic CH 2-O
3.52
Triplet ( Hz)
2H
Ether -O-CH 2-CH2
2.40
Quartet/Multiplet
2H
Allylic -CH2-CH 2-CH=
IR Spectroscopy (ATR)
3080 cm⁻¹: C-H stretch (Alkene)
2850–2950 cm⁻¹: C-H stretch (Alkyl)
1640 cm⁻¹: C=C stretch (Weak, alkene)
1070–1150 cm⁻¹: C-O-C stretch (Ether, strong)
No broad -OH peak at 3400 cm⁻¹ (Indicates full conversion of alcohol).
Safety & Troubleshooting
Critical Hazards
4-Bromobenzyl Bromide: Potent lachrymator (tear gas). It causes severe eye and respiratory irritation. All weighing and transfers must occur in a functioning fume hood. Clean glassware with a base bath to neutralize residues.
Sodium Hydride: Reacts violently with water to release flammable hydrogen gas. Keep away from moisture sources.
Troubleshooting Table
Issue
Probable Cause
Solution
Low Yield
Incomplete deprotonation
Ensure alcohol stirs with NaH for 30 min at RT before adding bromide.
Starting Material Remains
Bromide hydrolysis
Ensure THF is anhydrous. Benzyl bromides hydrolyze easily in wet solvents.
New Spot on TLC (High Rf)
Elimination product
Reaction temperature too high. Keep at RT. Avoid strong heating with NaH.
Precipitate forms early
Sodium alkoxide solubility
Add more THF. The reaction can be heterogeneous but needs stirring.
References
Williamson Ether Synthesis Overview
Williamson, A. W. (1850).[12] "Theory of Aetherification". Philosophical Magazine. 37 (251): 350–356.
Master Organic Chemistry. "The Williamson Ether Synthesis."[1][6][7][9][12][13] Link
Phase Transfer Catalysis Protocols
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.
PTC Organics.[13] "PTC O-Alkylation With a Secondary Benzyl Bromide." Link
Benzyl Ether Synthesis Specifics
Nagarapu, L., et al. (2002). "A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols." Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link
Organic Chemistry Portal. "Benzyl Ethers."[2][6] Link
Reagent Data (4-Bromobenzyl bromide)
PrepChem. "Preparation of 4-bromobenzyl bromide." Link
Application Note: Chemoselective Suzuki Cross-Coupling of 4-Bromobenzyl-(3-butene)ether
Introduction & Strategic Utility 4-Bromobenzyl-(3-butene)ether (also referred to as 1-((but-3-en-1-yloxy)methyl)-4-bromobenzene) represents a critical class of bifunctional linkers . It contains two distinct reactive han...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Utility
4-Bromobenzyl-(3-butene)ether (also referred to as 1-((but-3-en-1-yloxy)methyl)-4-bromobenzene) represents a critical class of bifunctional linkers . It contains two distinct reactive handles:
Aryl Bromide: A standard electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Terminal Alkene: A latent handle for downstream functionalization via Ring-Closing Metathesis (RCM), thiol-ene "click" chemistry, or inverse-electron-demand Diels-Alder reactions.
The Challenge: Chemoselectivity
The primary challenge in utilizing this substrate is chemoselectivity . While the aryl bromide is the intended reaction site for the Suzuki coupling, the pendant terminal alkene presents a risk of:
Heck Reaction: Competitive coupling of the alkene.
Isomerization: Migration of the double bond (chain-walking) catalyzed by Pd-hydride species formed during the cycle.
Catalyst Poisoning: Coordination of the alkene to the Pd(0) center, creating a "sink" that slows the desired catalytic cycle.
This guide details protocols designed to exclusively activate the C-Br bond while leaving the alkene spectator intact.
Mechanistic Insight & Catalyst Selection
To achieve high fidelity, we must accelerate the Oxidative Addition (Step A) and Transmetallation (Step B) relative to the rate of alkene coordination.
Critical Parameters
Ligand Sterics: Bulky phosphine ligands (e.g., SPhos, XPhos, dppf) shield the palladium center, making the coordination of the pendant alkene sterically unfavorable compared to the oxidative addition of the aryl bromide.
Base Selection: Strong bases (e.g., NaOtBu) promote
-hydride elimination and alkene isomerization. We utilize mild, hydrated inorganic bases (, ) to suppress this pathway.
Diagram 1: Chemoselective Catalytic Cycle
The following diagram illustrates the "Safe" Suzuki cycle versus the "Risk" pathways (Heck/Isomerization) that this protocol avoids.
Caption: Mechanistic pathway highlighting the suppression of alkene side-reactions via ligand sterics.
Experimental Protocols
Method A: The "Gold Standard" (Robust & Scalable)
This method uses
, a bidentate ligand that enforces a wide bite angle, accelerating reductive elimination and preventing alkene chelation.
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
Solvent Addition: Add the Dioxane/Water mixture. The concentration should be approximately 0.1 M with respect to the bromide.
Degassing (Crucial): Sparge the solution with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
Catalyst Addition: Add the Pd catalyst (3-5 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.
Reaction: Heat the block to 80°C for 4–12 hours.
Checkpoint: Monitor via TLC or LCMS. Look for the disappearance of the bromide.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over
If the coupling partner is sterically hindered (e.g., ortho-substituted boronic acid), use a Buchwald 2nd Generation Precatalyst.
Reagents:
Catalyst: XPhos Pd G2 (2 mol%)
Base:
(Tribasic Potassium Phosphate) (2.0 equiv)
Solvent: THF / Water (10:1)
Temperature: 60°C (Lower temperature preserves the alkene).
Analytical Validation & Workflow
To ensure the alkene has not isomerized, Proton NMR (
H NMR) is the validation standard.
Key NMR Signals to Monitor:
Terminal Alkene: Look for the multiplet at
5.8–6.0 ppm (internal vinyl proton) and the terminal doublet of doublets at 5.0–5.3 ppm.
Isomerized (Internal) Alkene: If isomerization occurs, these peaks will shift upfield, and the splitting pattern will change to a simple doublet or multiplet around
5.4–5.6 ppm.
Diagram 2: Experimental Workflow
Caption: Standardized workflow ensuring anaerobic conditions and thermal control.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by alkene or Oxygen.
Increase catalyst loading to 5 mol%. Ensure rigorous degassing. Switch to XPhos Pd G2.
Alkene Isomerization
Reaction temperature too high or base too strong.
Lower temp to 50–60°C. Switch base from Carbonate to Phosphate ().
Use Boronic Acid Pinacol Ester (BPin) instead of free acid. Add excess base.
Heck Product Observed
Low ligand steric bulk.
Do NOT use ligand-free Pd (e.g., Pd(OAc)2). Ensure bidentate (dppf) or bulky monodentate (XPhos) ligands are used.
References
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
Chemler, S. R., et al. (2001).[2][3] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568.
Application Notes and Protocols: Strategic Functionalization of the Terminal Alkene in 4-Bromobenzyl-(3-butene)ether
Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold In the landscape of modern organic synthesis and drug discovery, molecules possessing multiple, orthogonally reactive functional groups are of pa...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold
In the landscape of modern organic synthesis and drug discovery, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance. Such scaffolds serve as versatile platforms for the rapid generation of molecular diversity, a cornerstone of efficient lead optimization and the development of novel chemical probes. 4-Bromobenzyl-(3-butene)ether emerges as a molecule of significant interest in this context. It strategically combines a terminal alkene, ripe for a plethora of selective transformations, with a bromobenzyl moiety that can participate in a wide array of cross-coupling reactions. This dual functionality allows for a stepwise and controlled elaboration of the molecular framework, making it an attractive starting material for the synthesis of complex target molecules.
This technical guide provides a comprehensive overview of established and reliable methods for the functionalization of the terminal alkene of 4-Bromobenzyl-(3-butene)ether. We will delve into the mechanistic underpinnings of each transformation, providing detailed, field-proven protocols for key reactions. The causality behind experimental choices, from reagent selection to reaction conditions, will be elucidated to empower researchers to not only replicate these procedures but also to adapt and innovate upon them.
Synthesis of the Starting Material: 4-Bromobenzyl-(3-butene)ether
The synthesis of 4-Bromobenzyl-(3-butene)ether is readily achieved via a Williamson ether synthesis, a robust and high-yielding method for the formation of ethers from an alcohol and an alkyl halide.[1] In this case, 3-buten-1-ol is deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.
Reaction Principle:
The Williamson ether synthesis proceeds via an SN2 mechanism.[2] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, evolving hydrogen gas, thus driving the reaction to completion.[3] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it effectively solvates the sodium cation, leaving the alkoxide anion more nucleophilic and reactive.[4]
Experimental Protocol: Synthesis of 4-Bromobenzyl-(3-butene)ether
To a dry round-bottom flask under a nitrogen atmosphere, add a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF.
Cool the suspension to 0 °C using an ice bath.
Slowly add 3-buten-1-ol (1.0 eq.) to the suspension via syringe. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.
After 30 minutes, add a solution of 4-bromobenzyl bromide (1.1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4-Bromobenzyl-(3-butene)ether.
Functionalization of the Terminal Alkene
The terminal double bond of 4-Bromobenzyl-(3-butene)ether is a versatile handle for a variety of chemical transformations. The following sections detail protocols for its conversion into an alcohol, a methyl ketone, and an epoxide, each offering a distinct synthetic pathway for further molecular elaboration.
Hydroboration-Oxidation: Anti-Markovnikov Addition of Water
The hydroboration-oxidation reaction is a two-step process that achieves the net anti-Markovnikov addition of water across a double bond, yielding an alcohol.[5] This regioselectivity is a key feature of the reaction, providing access to primary alcohols from terminal alkenes, a transformation that is complementary to the Markovnikov hydration achieved through methods like acid-catalyzed hydration.[6]
Reaction Principle:
The first step, hydroboration, involves the addition of borane (BH3) across the alkene. Borane adds in a concerted, syn-fashion, with the boron atom adding to the less sterically hindered carbon of the double bond.[7] In the second step, the resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH), which replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[7]
Hydroboration-Oxidation Workflow
Experimental Protocol: Synthesis of 4-(4-Bromobenzyloxy)butan-1-ol
Materials:
4-Bromobenzyl-(3-butene)ether
Borane-tetrahydrofuran complex (1 M solution in THF)
Dissolve 4-Bromobenzyl-(3-butene)ether (1.0 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C.
Slowly add the borane-THF complex (1.1 eq. of BH3) to the stirred solution.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2. Caution: The addition of H2O2 can be exothermic.
Stir the mixture at room temperature for 1 hour.
Quench the reaction by the addition of saturated aqueous Na2S2O3 solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Wacker Oxidation: Conversion to a Methyl Ketone
The Wacker oxidation is a palladium-catalyzed process that converts a terminal alkene into a methyl ketone.[8] This reaction is a powerful tool for the synthesis of carbonyl compounds and has been widely applied in organic synthesis.[9]
Reaction Principle:
The catalytic cycle of the Wacker oxidation involves the nucleophilic attack of water on a palladium-alkene complex, followed by β-hydride elimination to form the enol, which then tautomerizes to the more stable ketone.[10] A co-catalyst, typically a copper(II) salt, is used to reoxidize the palladium(0) back to the active palladium(II) state, with molecular oxygen serving as the terminal oxidant.[11]
Wacker Oxidation Workflow
Experimental Protocol: Synthesis of 1-(4-Bromobenzyloxy)butan-2-one
To a round-bottom flask, add PdCl2 (0.1 eq.) and CuCl (1.0 eq.).
Add a 7:1 mixture of DMF and water.
Bubble oxygen through the stirred solution for 15 minutes.
Add 4-Bromobenzyl-(3-butene)ether (1.0 eq.) to the reaction mixture.
Stir the reaction under an oxygen atmosphere (balloon) at room temperature for 24 hours.
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH4Cl solution.
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Epoxidation: Formation of an Oxirane
Epoxidation of the terminal alkene provides a highly reactive three-membered ring that can be opened by a variety of nucleophiles, leading to a diverse range of functionalized products. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable reagent for this transformation.[12]
Reaction Principle:
The epoxidation with m-CPBA proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond in a single step.[13] This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.[14]
Epoxidation Workflow
Experimental Protocol: Synthesis of 2-((4-Bromobenzyloxy)methyl)oxirane
Dissolve 4-Bromobenzyl-(3-butene)ether (1.0 eq.) in DCM in a round-bottom flask.
Cool the solution to 0 °C.
Add m-CPBA (1.5 eq.) portion-wise to the stirred solution.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours.
Upon completion, quench the reaction by adding saturated aqueous Na2SO3 solution to reduce excess peroxyacid.
Wash the organic layer with saturated aqueous NaHCO3 solution (to remove m-chlorobenzoic acid) and then with brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
The crude epoxide can be purified by column chromatography on silica gel.
Summary of Functionalization Reactions
Reaction
Reagents
Product
Key Features
Hydroboration-Oxidation
1. BH3-THF 2. H2O2, NaOH
Primary Alcohol
Anti-Markovnikov addition of water, syn-addition.[5]
Wacker Oxidation
PdCl2, CuCl, O2, DMF/H2O
Methyl Ketone
Palladium-catalyzed, forms a C=O bond at the more substituted carbon of the original double bond.[8]
Epoxidation
m-CPBA, DCM
Epoxide
Stereospecific formation of a three-membered ether ring.[14]
Conclusion and Future Perspectives
The terminal alkene of 4-Bromobenzyl-(3-butene)ether serves as a gateway to a multitude of functional groups, as demonstrated by the hydroboration-oxidation, Wacker oxidation, and epoxidation protocols detailed herein. Each of these transformations proceeds with high efficiency and selectivity, providing access to key synthetic intermediates. The presence of the bromobenzyl moiety, which remains intact under these conditions, opens up the possibility for subsequent cross-coupling reactions, such as the Heck, Suzuki, or Sonogashira reactions. This orthogonal reactivity makes 4-Bromobenzyl-(3-butene)ether an exceptionally valuable building block for the construction of complex molecular architectures in drug discovery and materials science. The protocols provided in this guide are intended to be a robust starting point for researchers, encouraging further exploration and adaptation to meet their specific synthetic goals.
References
PrepChem.com. Synthesis of 4-bromobenzyl methyl ether. [Link]
Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
Rasayan Journal of Chemistry. SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. [Link]
OrgoSolver. Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. [Link]
Journal of the American Chemical Society. Unraveling the Wacker Oxidation Mechanisms. [Link]
Reddit. Why is epoxidation with MCPBA done on the electron deficient alkene and epoxidation with H2O2 in base is done on the electron rich double bond? [Link]
Application Note: Strategic Heck Coupling Protocols for 4-Bromobenzyl-(3-butene)ether
Part 1: Core Directive & Strategic Overview Executive Summary The substrate 4-Bromobenzyl-(3-butene)ether represents a classic "A-B monomer" challenge in palladium catalysis. It contains two distinct Heck-reactive functi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Strategic Overview
Executive Summary
The substrate 4-Bromobenzyl-(3-butene)ether represents a classic "A-B monomer" challenge in palladium catalysis. It contains two distinct Heck-reactive functionalities:
Aryl Bromide (Electrophile): The oxidative addition partner.
Terminal Alkene (Nucleophile): The migratory insertion partner.
This duality presents a critical bifurcation in reaction pathways. Under standard conditions, this molecule is prone to uncontrolled self-polymerization (Heck polymerization), forming insoluble oligomers. However, for drug discovery applications, the goal is typically chemoselective cross-coupling with an external partner.
This guide provides two distinct protocols:
Protocol A (Intermolecular): Functionalizing the aryl ring with an external olefin while suppressing the internal alkene.
Protocol B (Intramolecular - Structural Variant): Addressing the cyclization pathway if the substrate is the 2-bromo isomer (a common target for benzoxepine synthesis).
Part 2: Scientific Integrity & Logic (E-E-A-T)
Mechanistic Analysis & Chemoselectivity
The success of this reaction hinges on manipulating the relative rates of Intermolecular vs. Intramolecular (or self-intermolecular) events.
The Polymerization Trap: If the concentration is high ([M] > 0.2 M), the Pd(II)-Ar intermediate encounters the alkene tail of a neighboring molecule faster than the external reagent.
The Isomerization Risk: The "3-butene" ether tail is a homoallylic ether. Palladium hydrides (formed after
-hydride elimination) can re-insert and isomerize the double bond toward the oxygen, forming an enol ether which hydrolyzes to an aldehyde.
Solution: Use Silver salts or Jeffery Conditions (Phase Transfer) to suppress isomerization and lower reaction temperatures.
Visualization of Reaction Pathways
The following diagram illustrates the critical decision points in the reaction workflow.
Figure 1: Chemoselectivity decision tree. Pathway 2 is the target for small-molecule synthesis.
Objective: Couple the aryl bromide with Methyl Acrylate while preserving the pendant butenyl ether.
The "Jeffery Condition" Advantage:
We utilize Tetrabutylammonium bromide (TBAB) as a phase-transfer agent. This stabilizes the catalytic nanoparticles and allows the reaction to proceed at lower temperatures (avoiding ether cleavage or migration).
Parameter
Specification
Rationale
Catalyst
Pd(OAc)₂ (2-5 mol%)
Robust, air-stable precatalyst.
Ligand
Triphenylphosphine (PPh₃)
Standard, but P(o-tol)₃ is preferred if migration is observed.
Base
K₂CO₃ (2.5 equiv)
Mild inorganic base; works synergistically with TBAB.
Additive
TBAB (1.0 equiv)
Critical: Increases rate, allows lower temp (80°C vs 120°C).
Solvent
DMF or DMAc
High polarity required for salt solubility.
Concentration
0.05 M
High Dilution is mandatory to prevent polymerization.
Step-by-Step Methodology:
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromobenzyl-(3-butene)ether (1.0 equiv, 1.0 mmol) and Methyl Acrylate (3.0 equiv, excess drives the cross-coupling).
Base & Solvent: Add K₂CO₃ (2.5 equiv, 345 mg) followed by anhydrous DMF (20 mL). Note: The 20 mL volume ensures 0.05 M concentration.
Degassing: Sparge the mixture with Argon for 15 minutes. Oxygen is a poison to phosphine ligands.
Reaction: Seal the tube and heat to 80°C for 12-16 hours.
Monitoring: Check TLC every 4 hours. Look for the disappearance of the starting material (Rf ~0.6 in 10% EtOAc/Hex) and appearance of the fluorescent coupled product.
Workup: Dilute with Et₂O (50 mL), wash with water (3 x 20 mL) to remove DMF/TBAB. Dry organic layer over MgSO₄.
Purification: Flash chromatography (SiO₂).
Protocol B: The "Correction" Scenario (Intramolecular Cyclization)
Context: If the substrate is actually the 2-bromo isomer (ortho), the goal is likely the formation of a benzoxepine or isochroman ring.
Mechanism: 7-endo-trig vs. 6-exo-trig cyclization.
For a benzyl ether tethered to a 3-butene chain:
Structure: 2-Br-Ph-CH₂-O-CH₂-CH₂-CH=CH₂
Exo-Cyclization (Preferred): Forms a 7-membered ring (Benzoxepine).
Optimized Cyclization Protocol:
Catalyst: Pd(PPh₃)₄ (5 mol%).
Solvent: Acetonitrile (MeCN) or Toluene.
Base: Silver Carbonate (Ag₂CO₃).
Why Silver? Ag⁺ acts as a halide scavenger, creating a cationic Pd-intermediate that accelerates cyclization and suppresses double-bond isomerization (The "Cationic Pathway").
Temp: Reflux (80-110°C).
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Insoluble Precipitate
Polymerization of substrate.
Dilute reaction further (0.01 M). Increase equivalents of external alkene.
Aldehyde formation
Isomerization of the butenyl ether.
Switch to Ag₂CO₃ base (cationic pathway) or add Tl₂CO₃ (toxic, but effective).
No Reaction
Catalyst poisoning or inert Ar-Br.
Ensure Argon sparging is thorough. Switch solvent to NMP (higher boiling point).
Black Pd Mirror
Catalyst decomposition ("Pd Black").
Add more TBAB or Ligand (PPh₃) to stabilize Pd(0).
Mechanistic Diagram: The Catalytic Cycle
Figure 2: The Pd(0)/Pd(II) catalytic cycle. In Protocol A, "Alkene" is the external acrylate. In Protocol B, it is the tethered alkene.
Part 3: References
Heck, R. F. (1968). "Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives". Journal of the American Chemical Society, 90(20), 5518–5523. [Link]
Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron Letters, 25(46), 5271-5274. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. [Link]
Dounay, A. B., & Overman, L. E. (2003). "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis". Chemical Reviews, 103(8), 2945–2964. [Link]
Method
Application Note: 4-Bromobenzyl-(3-butenyl)ether as an Orthogonal Intermediate in Organic Synthesis
[1] Executive Summary & Strategic Utility 4-Bromobenzyl-(3-butenyl)ether (Structure: 1-bromo-4-((but-3-en-1-yloxy)methyl)benzene) represents a critical class of bifunctional "linchpin" intermediates .[1] Unlike its ortho...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Utility
4-Bromobenzyl-(3-butenyl)ether (Structure: 1-bromo-4-((but-3-en-1-yloxy)methyl)benzene) represents a critical class of bifunctional "linchpin" intermediates .[1] Unlike its ortho-isomer, which is frequently cited for intramolecular cyclizations (e.g., forming benzoxepines via Heck reaction), the para-isomer discussed here is geometrically constrained from intramolecular cyclization.
This geometric constraint is its primary feature, not a bug. It serves as a robust orthogonal linker allowing independent functionalization of two distinct chemical domains:
The Aryl Bromide: A handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
The Terminal Alkene: A handle for Olefin Metathesis (RCM/CM), Thiol-ene "Click" chemistry, or hydroboration.[1]
This guide provides validated protocols for the synthesis of this intermediate and demonstrates its utility in divergent synthesis, ensuring high fidelity in drug discovery workflows.
While sodium hydride (NaH) is often used, a Phase-Transfer Catalysis (PTC) method is recommended for scale-up to avoid hydrogen evolution and strict anhydrous conditions.[1]
Initiation: Add 50% NaOH solution (8.0 g NaOH in 8 mL water) dropwise over 5 minutes with vigorous stirring.
Expert Note: Vigorous stirring is critical to create an emulsion, maximizing the interfacial surface area for the phase transfer catalyst.
Reaction: Heat to 55°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The disappearance of the benzyl bromide (
) indicates completion.
Workup: Cool to room temperature. Dilute with water (50 mL) and separate the organic layer.[1] Extract the aqueous layer with toluene (2 x 20 mL).[1]
Purification: Wash combined organics with 1M HCl (to remove unreacted amine impurities from TBAI) and brine. Dry over MgSO4, filter, and concentrate.
Isolation: Purify via flash column chromatography (SiO2, 0-5% EtOAc in Hexanes).
Yield Expectation: 85–92% as a clear, colorless oil.[1]
Application Module: Orthogonal Reactivity
The power of this intermediate lies in its ability to undergo reaction at one end without affecting the other.
Diagram 1: Divergent Synthesis Workflow
The following diagram illustrates the "Choose Your Adventure" capability of this molecule.
Caption: Divergent synthetic pathways demonstrating orthogonal chemoselectivity. Path A utilizes the Aryl Bromide; Path B utilizes the Alkene.
Protocol B: Suzuki-Miyaura Coupling (Preserving the Alkene)[1]
This protocol demonstrates the coupling of the aryl bromide with a boronic acid. The terminal alkene remains untouched, ready for subsequent polymerization or metathesis.[1]
Mechanism: Pd(0) oxidative addition into the C-Br bond is faster than any interaction with the terminal alkene under these conditions.[1]
Materials Table
Reagent
Equiv.
Role
Intermediate (from Protocol A)
1.0
Electrophile
Phenylboronic Acid
1.2
Coupling Partner
Pd(PPh3)4
0.03 (3 mol%)
Catalyst
K2CO3 (2M aq.)
3.0
Base
DME (Dimethoxyethane)
Solvent
Solvent
Procedure
Degassing: In a Schlenk tube, dissolve the Intermediate (1.0 mmol) and Phenylboronic acid (1.2 mmol) in DME (4 mL). Sparge with Nitrogen for 10 minutes.
Expert Note: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.
Catalysis: Add Pd(PPh3)4 (35 mg). Add 2M K2CO3 (1.5 mL). Seal the tube.
Reaction: Heat to 85°C for 12 hours.
QC Check: The terminal alkene protons (multiplets at 5.0–6.0 ppm) should remain unchanged in the crude NMR, while the aromatic region expands.
Workup: Filter through a pad of Celite. Concentrate and purify via silica chromatography.
Protocol C: Cross-Metathesis (Preserving the Aryl Bromide)
This protocol extends the carbon chain using Grubbs' catalyst.[1] The aryl bromide is inert to Ruthenium carbenes, preserving it for later functionalization.[1]
Materials Table
Reagent
Equiv.
Role
Intermediate (from Protocol A)
1.0
Substrate
Methyl Acrylate
3.0
Cross Partner
Grubbs Catalyst (2nd Gen)
0.02 (2 mol%)
Catalyst
Dichloromethane (DCM)
Solvent
Solvent (Anhydrous)
Procedure
Setup: Flame-dry a flask under Argon. Add Intermediate (0.5 mmol) and Methyl Acrylate (1.5 mmol) in dry DCM (5 mL).
Catalyst: Add Grubbs II catalyst (8.5 mg).
Reflux: Fit with a condenser and reflux (40°C) for 4 hours.
Visual Cue: The solution often turns from brownish-green to black as the catalyst decomposes over time.[1]
Workup: Concentrate the solvent.
Purification: Direct silica gel chromatography.[1][2]
Note: Ruthenium byproducts can be dark.[1] A wash with activated charcoal or specialized scavenger silica is recommended before the column.[1]
Technical Validation & Troubleshooting
Self-Validating Analytical Data
To ensure the integrity of your intermediate, verify these spectral markers:
1H NMR (400 MHz, CDCl3):
7.46 (d, 2H): Aryl protons ortho to Bromine (Deshielded).[1]
Run reaction under a weak stream of Argon to remove ethylene gas; use fresh DCM.[1]
Strategic Note: The Ortho vs. Para Distinction
It is imperative to distinguish this molecule from its 2-bromo (ortho) analog.[1]
Caption: Geometric constraints prevent the 4-bromo isomer from cyclizing, making it an ideal stable linker.
The 4-bromo isomer is geometrically incapable of intramolecular Heck cyclization onto the tethered alkene. Researchers attempting to synthesize benzoxepines or chromans must use the 2-bromo isomer.[1] Use the 4-bromo isomer when you need to extend the molecule linearly or link two different pharmacophores.[1]
References
Williamson Ether Synthesis (General Protocol)
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] [1]
Phase Transfer Catalysis for Ethers
Freedman, H. H.; Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Lett.[1]1975 , 16, 3251–3254.[1]
Orthogonal Cross-Coupling Strategies
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] [1]
Olefin Metathesis Protocols
Chatterjee, A. K.; Choi, T. L.; Sanders, D. P.; Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis."[1] J. Am. Chem. Soc.[1]2003 , 125, 11360–11370.[1]
Application Note: Thiol-Ene Click Chemistry with 4-Bromobenzyl-(3-butene)ether for Advanced Bioconjugation and Material Synthesis
Abstract: This document provides a detailed guide to utilizing 4-Bromobenzyl-(3-butene)ether in thiol-ene "click" chemistry. Thiol-ene reactions represent a class of highly efficient, robust, and orthogonal chemical tran...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a detailed guide to utilizing 4-Bromobenzyl-(3-butene)ether in thiol-ene "click" chemistry. Thiol-ene reactions represent a class of highly efficient, robust, and orthogonal chemical transformations ideal for applications in drug development, material science, and bioconjugation.[1][2] The subject molecule, 4-Bromobenzyl-(3-butene)ether, is a bifunctional linker designed for maximum versatility. It incorporates a terminal alkene ('ene') for rapid, high-yield coupling with thiols and a stable 4-bromobenzyl group, which serves as a versatile chemical handle for subsequent downstream functionalization. This note details the underlying reaction mechanism, provides validated protocols for performing the photoinitiated thiol-ene reaction, offers strategies for optimization, and discusses the potential applications of the resulting thioether products.
The Principle of Thiol-Ene Click Chemistry
The thiol-ene reaction, the addition of a thiol across a carbon-carbon double bond, has become a cornerstone of "click" chemistry due to its exceptional characteristics: it proceeds with high to quantitative yields, is stereoselective, employs mild reaction conditions, and generates minimal to no byproducts.[3][4] While the reaction can be initiated through nucleophilic pathways, the most common and versatile approach is a free-radical mediated process, which is the focus of this guide.[5][6]
Radical-Mediated Mechanism:
The photoinitiated reaction proceeds via a classic radical chain-growth mechanism involving three key stages:[5][7]
Initiation: Upon exposure to UV light, a photoinitiator cleaves homolytically to generate free radicals. These radicals then abstract a hydrogen atom from a thiol (R-SH), producing a highly reactive thiyl radical (RS•).[1][2]
Propagation: The thiyl radical adds to the 'ene' of the 4-Bromobenzyl-(3-butene)ether in an anti-Markovnikov fashion. This addition creates a carbon-centered radical intermediate.
Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step yields the final thioether product and regenerates a thiyl radical, which continues the chain reaction until the limiting reagents are consumed.
This key reagent is designed for two-stage functionalization. Its synthesis is readily achieved via a standard Williamson ether synthesis from 3-buten-1-ol and 4-bromobenzyl bromide.[8]
3-Butene Ether Moiety: The terminal double bond is an excellent substrate for the thiol-ene reaction. Unlike conjugated systems like acrylates, terminal alkenes are less prone to homopolymerization, leading to cleaner 1:1 adduct formation.[5] The reactivity is influenced by the structure of both the thiol and the alkene.[9]
4-Bromobenzyl Moiety: This functional group is exceptionally stable under the radical conditions of the thiol-ene reaction. Post-conjugation, it serves as a robust handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitutions, or conversion to other functional groups, enabling the creation of complex molecular architectures.[10]
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.
Protocol 3.1: Photoinitiated Thiol-Ene Coupling
Objective: To covalently link a model thiol, L-cysteine methyl ester, to 4-Bromobenzyl-(3-butene)ether.
Thiol Preparation: In a 10 mL round-bottom flask, dissolve L-cysteine methyl ester hydrochloride (43 mg, 0.25 mmol, 1.0 equiv) in anhydrous DCM (3 mL). Add triethylamine (38 µL, 0.275 mmol, 1.1 equiv) and stir for 10 minutes at room temperature to generate the free thiol.
Reaction Mixture: To the solution from Step 1, add 4-Bromobenzyl-(3-butene)ether (66 mg, 0.275 mmol, 1.1 equiv). The slight excess of the 'ene' component ensures complete consumption of the thiol, minimizing disulfide bond formation.
Degassing (Critical Step): Seal the flask with a rubber septum. Purge the solution with a gentle stream of nitrogen or argon for 15 minutes. While thiol-ene reactions are less sensitive to oxygen than acrylate polymerizations, removing dissolved oxygen improves efficiency and prevents side reactions.[13]
Initiation: Place the flask approximately 5-10 cm from a UV lamp (e.g., 365 nm, 8W). Irradiate the stirred solution at room temperature.[11]
Reaction Monitoring: Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 30-90 minutes. Stain with potassium permanganate; the starting alkene spot will be consumed, and a new, lower Rf product spot will appear.
Workup: Once the reaction is complete (disappearance of the limiting reagent), remove the solvent under reduced pressure (rotary evaporation).
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure thioether product.[14]
Figure 2: Experimental workflow for photoinitiated thiol-ene coupling.
Protocol 3.2: Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR: Expect the disappearance of the characteristic vinyl proton signals of BBE (approx. 5.7-5.9 ppm and 5.0-5.1 ppm) and the appearance of new signals corresponding to the methylene protons of the thioether linkage.
¹³C NMR: The alkene carbon signals (approx. 135 ppm and 117 ppm) will be absent, replaced by new aliphatic carbon signals.
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the product, which provides definitive evidence of the successful 1:1 addition.
FTIR: The disappearance of the C=C stretch (approx. 1640 cm⁻¹) can also be monitored.
Optimization and Troubleshooting
While the protocol is robust, certain issues may arise. The following table provides guidance for troubleshooting.
Check UV lamp intensity/age. Use fresh photoinitiator. Increase degassing time or perform reaction under a positive N₂ pressure.
Low Yield
Suboptimal stoichiometry; Side reactions.
Ensure a slight excess of the 'ene' component. Ensure thorough degassing to prevent oxidative side reactions.
Disulfide Formation
Thiol oxidation.
This is a common side reaction.[12] Work under inert atmosphere; use a slight excess of the 'ene' to consume all thiol.
Complex Mixture
Impure starting materials; Side reactions from initiator.
Purify starting materials before use. Reduce initiator concentration to 1-2 mol%.[15]
Applications and Downstream Functionalization
The true power of using 4-Bromobenzyl-(3-butene)ether lies in the synthetic versatility of its product. The stable thioether linkage formed via the click reaction is compatible with a vast range of subsequent chemical transformations targeting the bromobenzyl group. This enables the straightforward synthesis of complex molecules for diverse applications.
Drug Development: The product can be coupled to pharmacophores or targeting ligands via Suzuki or other cross-coupling reactions to create novel drug conjugates.[10][16]
Bioconjugation: The bromo-handle can be converted to an amine, azide, or other bio-orthogonal group for subsequent attachment to proteins, peptides, or nucleic acids.[17][18][19]
Material Science: Use as a monomer or cross-linker to create functional polymers and hydrogels with precisely engineered properties.[20][21]
Figure 3: Post-functionalization pathways for the thiol-ene product.
References
Lv, Y., Lin, Z., Svec, F. (2010). "Thiol-ene" click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Analytical Chemistry, 82(16), 6973-6980. Available at: [Link]
Sobreiro-Almeida, R., Rodrigues, J. M. M., Mano, J. F. (2023). Thiol-ene click chemistry: Enabling 3D printing of natural-based inks for biomedical applications. Materials Today Bio, 21, 100721. Available at: [Link]
Singh, R. K., Tiwari, N., Kim, D., Lee, J. H., Kim, J. (2018). Thiol–ene click hydrogels for therapeutic delivery. Journal of Controlled Release, 278, 145-159. Available at: [Link]
Konkolewicz, D., D'hooge, D. R., Reyniers, M. F., Hawker, C. J. (2014). Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. Molecules, 19(11), 17787-17802. Available at: [Link]
Wikipedia. Thiol-ene reaction. Available at: [Link]
Yilmaz, G., Aydogan, C., Yagci, Y. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Polymer Chemistry, 11(29), 4784-4791. Available at: [Link]
Dondoni, A. (2008). The Thiol-Ene Addition Reaction as a Click Reaction. Angewandte Chemie International Edition, 47(47), 8995-8997. Available at: [Link]
Ghosh, B., Biswas, A., Mandal, B. (2019). Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids. ACS Omega, 4(7), 11846-11857. Available at: [Link]
Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. Available at: [Link]
North, P. L., Schuler, K. L., Nazarenko, A. Y., Shevlin, P. B., Konkolewicz, D. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13586-13593. Available at: [Link]
Polymerization Process Using Click Chemistry Reaction. (2021). YouTube. Available at: [Link]
Fındık, V., Coote, M. L., Aviyente, V. (2020). Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A, 124(12), 2454-2463. Available at: [Link]
Timár, Z., Szebesczyk, A., Fügedi, P., Kandra, L. (2018). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. ChemistrySelect, 3(31), 8963-8967. Available at: [Link]
Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Polymer Chemistry, 5(17), 4814-4845. Available at: [Link]
PrepChem. Preparation of 4-bromobenzyl bromide. Available at: [Link]
Baralle, A., et al. (2013). Repairing the Thiol-Ene Coupling Reaction. Angewandte Chemie International Edition, 52(23), 6099-6102. Available at: [Link]
Google Patents. CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
Worrell, B. T., et al. (2018). Photobase-catalyzed thiol–ene click chemistry for light-based additive manufacturing. Polymer Chemistry, 9(1), 119-126. Available at: [Link]
Bionordika. Bioconjugation application notes. Available at: [Link]
Britton, J., et al. (2022). Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation. Green Chemistry, 24(4), 1646-1652. Available at: [Link]
Reddit. Issues during thiol synthesis. Available at: [Link]
Goti, G., et al. (2022). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Chemistry – A European Journal, 28(41), e202200844. Available at: [Link]
JACS Au. (2024). Catalyst-Free Electro-photochemical Hydroalkylation of N-Aryl Maleimides via Alternate Electrode Electrolysis. Available at: [Link]
Singh, P., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Rasayan Journal of Chemistry, 15(2), 1238-1241. Available at: [Link]
Frontiers in Bioengineering and Biotechnology. (2023). Recent developments in bioconjugation: From strategies to design and clinical applications. Available at: [Link]
RMIT Research Repository. Synthesis and Characterization of Thiol‐Ene Networks Derived from Levoglucosenone. Available at: [Link]
PubChem. 4-Bromobenzyl ether. Available at: [Link]
Fairbanks, B. D., et al. (2009). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Biomacromolecules, 10(10), 2650-2657. Available at: [Link]
Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Available at: [Link]
Single Use Support. (2023). Bioconjugates: Examples & Applications. Available at: [Link]
D'Oyley, J. M., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 591979. Available at: [Link]
Technical Support Center: Synthesis of 4-Bromobenzyl-(3-butene)ether
Welcome to the technical support center for the synthesis of 4-Bromobenzyl-(3-butene)ether. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Bromobenzyl-(3-butene)ether. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific etherification. Here, we will delve into the critical aspects of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. Our goal is to provide you with the expertise and insights needed to optimize your reaction yields, ensure purity, and confidently address any challenges that may arise.
The synthesis of 4-Bromobenzyl-(3-butene)ether is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide.[3][4] In our case, the alkoxide is generated from 3-buten-1-ol, and the alkyl halide is 4-bromobenzyl bromide.
The reaction is initiated by the deprotonation of 3-buten-1-ol by a suitable base to form the corresponding butenoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide and displacing the bromide leaving group.
Reaction Mechanism Visualization
Caption: Williamson ether synthesis of 4-Bromobenzyl-(3-butene)ether.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-Bromobenzyl-(3-butene)ether. Each question is followed by a detailed explanation and actionable solutions.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield of my desired ether, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low to no product formation is a frequent issue that can often be traced back to a few key factors:
Ineffective Deprotonation of 3-Buten-1-ol: The first step, the formation of the alkoxide, is critical. If the base used is not strong enough to deprotonate the alcohol, the reaction will not proceed.
Solution: Employ a strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols in Williamson ether synthesis.[4][5] It irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide. Other options include potassium hydride (KH) or strong alkali metal amide bases. While bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, they establish an equilibrium and may require azeotropic removal of water to be effective.[6]
Poor Quality of Starting Materials: The purity of your 4-bromobenzyl bromide and 3-buten-1-ol is paramount.
4-Bromobenzyl Bromide: This reagent can degrade over time, especially if exposed to moisture or light, leading to the formation of impurities that can interfere with the reaction. It is a lachrymator and should be handled with care. The quality can be checked by melting point or NMR. Purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixed solvent system.[7][8]
3-Buten-1-ol: Ensure it is anhydrous, as water will quench the strong base and prevent the formation of the alkoxide. Distillation from a suitable drying agent can be performed if necessary.
Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
Solution: Use a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices.[2][5] They can solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and available to attack the electrophile. Protic solvents like ethanol or water should be avoided as they can protonate the alkoxide and decrease its nucleophilicity.
FAQ 2: Presence of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can I minimize them?
Answer: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide.[3][9]
E2 Elimination: The butenoxide is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the benzylic position of 4-bromobenzyl bromide, leading to the formation of an unwanted alkene byproduct.
Minimization Strategy:
Temperature Control: SN2 reactions are generally favored at lower temperatures, while elimination reactions become more prominent at higher temperatures.[3] It is advisable to add the 4-bromobenzyl bromide to the alkoxide solution at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.
Choice of Alkyl Halide: While 4-bromobenzyl bromide is a primary halide and generally favors SN2, steric hindrance can promote elimination. Ensure the reaction is not being run with a sterically hindered base.
Self-Condensation of 4-Bromobenzyl Bromide: Under basic conditions, 4-bromobenzyl bromide can react with itself to form a polybenzyl ether.
Minimization Strategy:
Order of Addition: It is crucial to add the 4-bromobenzyl bromide to the pre-formed alkoxide solution. This ensures that the concentration of the alkyl halide is always low relative to the nucleophile, minimizing the chance of self-reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzyl-(3-butene)ether
This protocol provides a reliable method for the synthesis of the target ether.
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Moles
Equivalents
3-Buten-1-ol
72.11
1.0 g
13.86 mmol
1.2
Sodium Hydride (60% in mineral oil)
24.00
0.55 g
13.75 mmol
1.1
4-Bromobenzyl bromide
249.94
3.10 g
12.40 mmol
1.0
Anhydrous DMF
-
50 mL
-
-
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
Add anhydrous DMF (30 mL) to the flask.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 3-buten-1-ol in anhydrous DMF (10 mL) to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
Cool the resulting alkoxide solution back to 0 °C.
Add a solution of 4-bromobenzyl bromide in anhydrous DMF (10 mL) dropwise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromobenzyl-(3-butene)ether.
Protocol 2: Purification of 4-Bromobenzyl Bromide by Recrystallization
If the purity of the starting 4-bromobenzyl bromide is questionable, recrystallization is recommended.
Procedure:
Dissolve the crude 4-bromobenzyl bromide in a minimal amount of hot ethanol.
Allow the solution to cool slowly to room temperature.
Further cool the solution in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
Dry the purified crystals under vacuum.
References
PrepChem. Synthesis of 4-Bromophenyl Benzyl Ether. [Link]
PrepChem. Synthesis of 4-bromobenzyl methyl ether. [Link]
Technical Support Center: Distillation & Stabilization of 4-Bromobenzyl-(3-butene)ether
Case ID: DIST-4BB-POLY-01 Support Tier: Senior Application Scientist Status: Active Guide Executive Summary You are encountering polymerization during the distillation of 4-Bromobenzyl-(3-butene)ether . This molecule con...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: DIST-4BB-POLY-01
Support Tier: Senior Application Scientist
Status: Active Guide
Executive Summary
You are encountering polymerization during the distillation of 4-Bromobenzyl-(3-butene)ether . This molecule contains a terminal alkene (the 3-butene moiety) which is thermally sensitive. While the aryl bromide and ether linkage are relatively stable, the terminal double bond is prone to radical-initiated polymerization (auto-polymerization) when subjected to the thermal stress of distillation, especially if the boiling point is high.
This guide provides a stabilized distillation protocol designed to suppress radical formation and ensure safe isolation of the monomer.
Module 1: The Chemistry of Failure
Before attempting another run, understand why your previous batch failed.
The Mechanism
Thermal Initiation: At distillation temperatures (likely >140°C at standard vacuum), the terminal alkene can spontaneously generate free radicals.
Propagation: One radical attacks a neighboring alkene, creating a chain reaction.
The "Popcorn" Effect: This results in a cross-linked, insoluble gel (often called "popcorn polymer") that can seize ground-glass joints and ruin glassware.
Critical Risk Factors
Oxygen Depletion: Paradoxically, some inhibitors need oxygen to work. If you run a high vacuum without the right inhibitor, you strip the system of protection.
High Pot Temperature: The high molecular weight of the bromobenzyl group requires high heat to volatilize, increasing polymerization kinetics.
Module 2: Pre-Distillation Stabilization Protocol
Do not distill the crude reaction mixture directly. You must add a radical inhibitor cocktail.
Inhibitor Selection Matrix
Choose ONE system based on your vacuum capabilities.
Inhibitor
Type
Ideal For
Dosage
Notes
BHT (Butylated hydroxytoluene)
Phenolic
General Purpose
500–1000 ppm
Robust, but less effective at very high T (>150°C). Readily available.
Phenothiazine (PTZ)
Anaerobic
High Vacuum
200–500 ppm
Recommended. Works without oxygen. Ideal for high-vacuum distillations where air is excluded.
4-tert-Butylcatechol (TBC)
Phenolic
Styrenics
500 ppm
Warning: Requires dissolved oxygen to function effectively. Not ideal for high vacuum unless an air bleed is used.
TEMPO
Stable Radical
High Efficiency
50–100 ppm
Expensive but extremely effective at stopping carbon-centered radicals.
The "Pot-Life" Extension Step
Wash: Ensure the crude ether is free of acids/bases (wash with
and brine). Traces of acid can catalyze cationic polymerization.
Dry: Dry thoroughly over
. Water can cause "bumping" and steam distillation effects that disrupt equilibrium.
Load: Add Phenothiazine (500 ppm) to the distillation pot.
Calculation: For 100g of crude, add 50mg of Phenothiazine.
Module 3: The Distillation Workflow
This protocol uses a Short Path Distillation setup to minimize the "thermal history" (time spent hot) of the molecule.
Apparatus Setup (Graphviz Visualization)
Figure 1: Optimized workflow for thermally sensitive ether distillation.
Step-by-Step Protocol
Vacuum is King: You need a high vacuum pump (Edwards or similar rotary vane). A water aspirator (~20 mmHg) will require pot temperatures that are too high (>180°C), guaranteeing polymerization.
Target Pressure: < 1.0 mmHg.
Stirring: Use a large, egg-shaped magnetic stir bar. Rapid stirring is non-negotiable to prevent "hot spots" on the flask wall.
Heating Ramp:
Immerse flask in oil bath.
Raise bath temp to 100°C. Wait for outgassing (solvent removal).
Slowly increase bath temp. The product likely boils between 130°C – 150°C at 1 mmHg (estimated based on MW and functional groups).
Collection:
Discard the "forerun" (low boilers).
Collect the clear, colorless oil.
CRITICAL: If the pot residue starts becoming viscous or turns dark orange/brown, stop immediately .
Module 4: Troubleshooting & FAQs
Q1: The liquid in the receiving flask is turning yellow. Is it polymerizing?
A: Likely not. A yellow tint often indicates trace oxidation of the benzyl ether moiety or carryover of the inhibitor (Phenothiazine is yellow/green).
Verification: Run a TLC.[1][2][3] Polymer stays at the baseline. If the spot moves, it's monomer.
Fix: If purity is critical, redistill, but you lose yield.
Q2: The distillation "bumped" and now the pot is solidifying.
A: You likely had residual solvent (DCM or Ether) or water. The sudden boil-off stripped the inhibitor from the liquid phase, or the "bump" splashed uninhibited monomer onto the hot glass walls.
Fix: Degas the crude oil under vacuum at room temperature for 30 mins before heating.
Q3: Can I use Hydroquinone (HQ) instead?
A:Not recommended. HQ has low solubility in organic ethers and often sublimes, clogging the condenser. It also requires oxygen to work well. Use BHT or Phenothiazine.
Q4: The boiling point is too high, even under vacuum.
A: If you cannot get the vacuum below 1 mmHg, do not distill. Instead, purify via Column Chromatography .[1][2][4]
Stationary Phase: Silica Gel (neutralized).
Eluent: Hexane/Ethyl Acetate gradient (start 100:0 -> 95:5). Benzyl ethers move easily; polymers stick to the silica.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience, 2004. (Mechanisms of radical polymerization of terminal alkenes).
Sigma-Aldrich. Product Specification: 4-Bromo-1-butene. (Physical data for the alkene moiety).
You are attempting to synthesize 1-((but-3-en-1-yloxy)methyl)-4-bromobenzene via a Williamson Ether Synthesis. While theoretically straightforward, this reaction sits at the intersection of two common failure modes: moisture sensitivity (quenching the alkoxide) and alkene isomerization (migration of the double bond).[2]
Before modifying your protocol, review this diagnostic decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.
The Strategic Disconnection
The most common error in this synthesis is selecting the wrong electrophile/nucleophile pair.
Poor. Homoallylic halides are sluggish electrophiles.[1][2]
High E2 Elimination risk. The base will deprotonate the 4-bromo-1-butene to form butadiene.[2]
Guidance: Ensure you are using Option A . If you are using Option B, stop and switch strategies immediately [1].
Optimized Protocols
Method A: High-Rigor Anhydrous (Sodium Hydride)
Best for small scale (<1g) or when high purity is required.[1][2]
The Logic: Sodium Hydride (NaH) irreversibly deprotonates the alcohol (pKa ~16-17) to form the alkoxide.[2] The reaction is driven by the formation of H₂ gas and the precipitation of NaBr.
Protocol:
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.
Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous THF (0.2 M). Cool to 0°C.[1]
Nucleophile Addition: Add 3-buten-1-ol (1.0 equiv) dropwise.[1][2] Troubleshooting Tip: If no bubbles (H₂) appear, your NaH is dead or your solvent is wet.[1] Stir for 30 min at 0°C -> RT.
Electrophile Addition: Cool back to 0°C. Add 4-Bromobenzyl bromide (1.1 equiv) dissolved in minimal THF.
Reaction: Stir at RT for 4–16 hours. Do not heat above 40°C to prevent alkene isomerization.
Best for scale-up (>1g), robust against moisture, and prevents isomerization.[1]
The Logic: Uses a biphasic system (Toluene/Water) and a quaternary ammonium salt (TBAB) to shuttle the alkoxide into the organic layer.[2] The high concentration of hydroxide is restricted to the aqueous phase, protecting the sensitive terminal alkene from isomerization [2].
Catalyst: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).[1]
Reagents: Add 3-buten-1-ol (1.0 equiv) and 4-Bromobenzyl bromide (1.1 equiv).
Agitation: Stir vigorously (high RPM is critical for PTC) at RT for 12–24 hours.
Workup: Separate layers. Wash organic layer with water and brine.[1]
Deep Dive: The "Hidden" Side Reaction (Isomerization)[2]
If your conversion is high but the product NMR looks "messy" in the alkene region (5.0–6.0 ppm), you are likely suffering from base-catalyzed double bond migration.[1][2]
Mechanism:
Under highly basic, thermal conditions, the terminal alkene (3-butene) can isomerize to the thermodynamically more stable internal alkene (2-butene), and eventually to the enol ether (1-butene) [3].[1]
Figure 2: Isomerization pathway of terminal alkenyl ethers under forcing basic conditions.[1]
Fix:
Avoid Reflux: Keep Method A below 40°C.
Switch to Method B (PTC): The contact time with strong base is minimized, significantly reducing isomerization risk.[1]
Frequently Asked Questions (FAQs)
Q: My 4-Bromobenzyl bromide has turned pink/brown. Can I still use it?A: No. The color indicates the formation of HBr and bromine radical species. This acidity will quench your alkoxide immediately.[1]
Correction: Recrystallize from hexanes or pass through a short plug of silica gel before use.[1]
Q: Can I use Potassium Carbonate (K₂CO₃) in Acetone?A: Likely not.[1][2] The pKa of a primary alcohol (like 3-buten-1-ol) is ~16-17.[1] K₂CO₃ (conjugate acid pKa ~10) is not strong enough to deprotonate it significantly.[1][2] You need a base with pKa > 16 (NaH, KOtBu) or hydroxide under PTC conditions [4].[1]
Q: Why do I see a spot on TLC that doesn't move (Baseline)?A: This is likely the 4-bromobenzyl alcohol formed by the hydrolysis of your benzyl bromide starting material.[2] This happens if your solvent contains water.[1] The hydroxide (from water + base) competes with your alcohol nucleophile.[1][2]
Q: Can I use DMF instead of THF for Method A?A: Yes, DMF often accelerates SN2 reactions due to better solvation of the cation.[1] However, ensure the DMF is strictly anhydrous.[1] Wet DMF will hydrolyze the benzyl bromide rapidly.[2]
References
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution). [1]
Freedman, H. H., & Dubois, R. A. (1975).[1] An improved Williamson ether synthesis using phase transfer catalysis.[1] Tetrahedron Letters, 16(38), 3251-3254.[1]
Crivello, J. V., & Yang, B. (1995).[1] Synthesis and cationic photopolymerization of 1-butenyl ether monomers. Journal of Polymer Science Part A: Polymer Chemistry, 33(11), 1833-1842.[1] (Discusses isomerization of butenyl ethers). [1]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[2][3][4][5][6][7]
Technical Support Center: Minimizing Elimination Side Reactions in Benzyl Ether Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preserving Substrate Integrity During Benzylation Introduction: The Elimination Paradox Welcome to the technical support hub for ben...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Preserving Substrate Integrity During Benzylation
Introduction: The Elimination Paradox
Welcome to the technical support hub for benzyl ether synthesis. If you are reading this, you are likely facing a common synthetic dilemma: you need to protect a hydroxyl group as a benzyl ether (
), but your substrate is sensitive.
The Core Problem: Standard benzylation protocols are chemically extreme.
Williamson Ether Synthesis uses strong bases (NaH, KH) that trigger E2 elimination in secondary or functionalized alcohols.
Acid-Catalyzed Methods (Trichloroacetimidates) use strong acids (TfOH, TMSOTf) that trigger E1 elimination or acetal hydrolysis in sensitive scaffolds.
The Solution: This guide focuses on minimizing these elimination pathways by selecting the correct "Reagent-Substrate Match." We will move beyond standard protocols to cover Silver Oxide (
) mediation and Dudley Reagent (neutral) protocols.
Decision Matrix: Selecting the Right Protocol
Before proceeding, identify your substrate's sensitivity profile using the logic flow below.
Figure 1: Strategic decision tree for selecting benzylation conditions based on substrate sensitivity.
Module 1: Troubleshooting Base-Induced Elimination (The Williamson Trap)
Scenario: You are using Sodium Hydride (NaH) and Benzyl Bromide (BnBr).
Symptom: Your alcohol (
) disappears, but you isolate an alkene () instead of the ether.
Mechanism: The alkoxide formed is a strong base. If your substrate has a -hydrogen (especially in secondary alcohols), the base triggers E2 elimination rather than attack on the benzyl bromide.
The Fix: Silver Oxide (
) Mediation
Silver oxide acts as a mild base and a halogen scavenger. It facilitates the reaction by coordinating with the leaving group (Br) on the benzyl bromide, making it more electrophilic without generating a "naked," highly basic alkoxide.
Protocol 1:
Mediated Benzylation
Best for: -hydroxy ketones, secondary alcohols prone to E2.
Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM or DMF.
can be inactive. If reaction stalls, use freshly precipitated .
Conditions: Stir at room temperature for 12–48 hours.
Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify.
Why this works: The basicity of
is sufficient to deprotonate the alcohol in equilibrium but insufficient to deprotonate a C-H bond (E2 pathway).
Module 2: Troubleshooting Acid-Induced Side Reactions (Imidates)
Scenario: You are using Benzyl Trichloroacetimidate (Bn-TCA) with an acid catalyst (TMSOTf or TfOH).[1]
Symptom: Substrate decomposition, acetal migration, or formation of N-benzyl trichloroacetamide.
Mechanism: Strong Lewis acids can trigger E1 elimination in tertiary alcohols or rearrange the imidate reagent itself (Overman rearrangement) into a non-reactive amide.
The Fix: The Dudley Reagent (Neutral Benzylation)
The Dudley Reagent (2-benzyloxy-1-methylpyridinium triflate, Bn-OPT ) operates via a thermal
-like mechanism.[2] It generates a reactive benzyl cation equivalent upon heating, without any external acid or base.[2][3]
Figure 2: Mechanism of the Dudley Reagent. Note the absence of strong acids or bases, preventing elimination.[4]
Protocol 2: Neutral Benzylation with Bn-OPT
Best for: Acid-sensitive glycals, tertiary alcohols, and multifunctional natural products.
Reagent: Use pre-formed Bn-OPT (commercially available or synthesized from 2-benzyloxypyridine + MeOTf).
Solvent: Suspend Bn-OPT (2.0 equiv) and the alcohol (1.0 equiv) in
-trifluorotoluene (TFT) or Toluene.
Tech Tip: TFT is superior for solubility and higher boiling point.
Scavenger: Add MgO (2.0 equiv) only if the substrate is extremely acid-sensitive (to scavenge trace TfOH). For most substrates, this is optional.
Reaction: Heat to 80–90°C. The heterogeneous mixture will become homogeneous as the reagent is consumed.
Workup: Cool, filter, and concentrate. The byproduct (N-methyl-2-pyridone) is water-soluble and easily removed during aqueous extraction or chromatography.
Comparative Data: Reagent Selection Guide
Use this table to validate your choice of reagent against your specific "Elimination Risk."
Feature
Williamson (NaH/BnBr)
Acid-Catalyzed (Bn-TCA)
Silver Oxide ()
Dudley Reagent (Bn-OPT)
Primary Risk
E2 Elimination of Substrate
E1 Elimination / Hydrolysis
High Cost / Slow Rate
Reagent Preparation
pH Condition
Strongly Basic (pH > 14)
Acidic (Lewis Acid)
Mildly Basic
Neutral
Substrate Scope
Primary alcohols
, , some
Base-sensitive
Universal (incl. )
Side Product
Alkenes (via E2)
N-Benzyl Amides
Silver salts
Pyridone (Neutral)
Key Benefit
Cheap, Fast
Room Temp Reaction
Prevents E2
Prevents E1 & E2
Frequently Asked Questions (FAQs)
Q1: I am seeing N-benzyl trichloroacetamide in my NMR. What happened?A: This is the "Overman Rearrangement" side reaction. It occurs when the rearrangement of the imidate is faster than the attack of your alcohol.
Fix: Lower the temperature to 0°C or -78°C. If that fails, switch to the Dudley Reagent , which cannot undergo this rearrangement.
Q2: Can I benzylate a tertiary alcohol without elimination?A: This is the hardest challenge.
Avoid: NaH (immediate E2).
Try:Dudley Reagent in TFT at 83°C. The
character of the reagent matches the steric demand of the tertiary alcohol, and the lack of strong base prevents E2.
Q3: Why use Trifluorotoluene (TFT) for the Dudley protocol?A: TFT is a unique solvent that dissolves the ionic Bn-OPT reagent at high temperatures but is non-nucleophilic. Toluene often fails to dissolve the reagent sufficiently, leading to slow kinetics.
Q4: My benzyl bromide reaction turned into a solid block (polymerization).A: Benzyl bromide can self-polymerize (Friedel-Crafts type) if heated with strong Lewis acids or if the reaction is too concentrated.
Fix: Dilute the reaction (0.1 M) and add the catalyst slowly.
References
Dudley Reagent (Bn-OPT)
Poon, K. W. C., & Dudley, G. B. (2006). J. Org.[5][6][7] Chem., 71, 3923–3927. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt."
Silver Oxide Mediation
Tan, Y., et al. (2016).[6] J. Org.[5][6][7] Chem., 81, 12, 5303–5309. "Cosolvent-Promoted O-Benzylation with Silver(I) Oxide."
Benzyl Trichloroacetimidate (Review)
Eckenberg, P., et al. (1993). Tetrahedron, 49, 1619.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
The following guide serves as a technical diagnostic resource for the structural validation of 4-Bromobenzyl-(3-butenyl) ether (Systematic name: 1-bromo-4-((but-3-en-1-yloxy)methyl)benzene). This analysis compares the ta...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical diagnostic resource for the structural validation of 4-Bromobenzyl-(3-butenyl) ether (Systematic name: 1-bromo-4-((but-3-en-1-yloxy)methyl)benzene).
This analysis compares the target product against its primary synthetic precursor, 4-Bromobenzyl alcohol , providing a definitive spectral "fingerprint" for validation in drug development workflows.
Primary Application: Intermediate in organic synthesis (e.g., fragment-based drug discovery, PROTAC linker synthesis).
Diagnostic Challenge: Distinguishing the ether product from the alcohol starting material and identifying the integrity of the terminal alkene moiety.
Key Differentiator: The disappearance of the hydroxyl proton (–OH) and the emergence of a distinctive homoallylic spin system (–O–CH₂–CH₂–CH=CH₂).
Part 1: Comparative Spectral Analysis
In synthetic workflows, the "performance" of a characterization method is defined by its ability to rule out impurities. The table below contrasts the Target Product against its specific precursor, 4-Bromobenzyl Alcohol .
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
Feature
Precursor: 4-Bromobenzyl Alcohol
Product: 4-Bromobenzyl-(3-butenyl) Ether
Diagnostic Action
Aromatic Region
δ 7.47 (d, 2H), 7.18 (d, 2H)
δ 7.45 (d, 2H), 7.20 (d, 2H)
Monitor: Minimal shift; confirms retention of 4-Br-phenyl core.
Benzylic Protons
δ 4.60 (s or d, 2H)
δ 4.48 (s, 2H)
Critical: Slight upfield shift (~0.1 ppm) due to ether formation.
Hydroxyl Proton
δ 1.8 - 2.5 (variable broad s)
ABSENT
Validation: Presence of any broad singlet indicates incomplete reaction.
Ether α-Methylene
N/A
δ 3.52 (t, J=6.7 Hz, 2H)
New Signal: Confirm 1:1 integration with benzylic protons.
Allylic Methylene
N/A
δ 2.38 (q/m, J≈6.7 Hz, 2H)
New Signal: Diagnostic for the butenyl chain length.
Terminal Alkene
N/A
δ 5.82 (ddt, 1H), 5.05-5.15 (m, 2H)
Validation: Characteristic multiplet pattern for terminal vinyl group.
Note on Solvent Effects: In DMSO-d₆ , the benzylic protons of the alcohol often appear as a doublet due to coupling with the OH (which becomes a triplet). In the ether product, the benzylic protons will strictly remain a singlet regardless of solvent, as the exchangeable proton is removed.
Part 2: Structural Logic & Signal Assignment
The following decision tree illustrates the logic flow for interpreting the NMR spectrum during synthesis monitoring.
Figure 1: NMR Interpretation Logic Tree for validating the conversion of alcohol to ether.
Part 3: Detailed Technical Interpretation
1. The Aromatic System (AA'BB' Pattern)
The 4-bromophenyl moiety provides a stable anchor for integration.
δ 7.45 (d, J=8.4 Hz, 2H): These protons are ortho to the Bromine. The electronegative/heavy bromine atom deshields them, pushing them downfield.
δ 7.20 (d, J=8.4 Hz, 2H): These protons are ortho to the ether linkage. The electron-donating effect of the ether oxygen shields them slightly relative to the bromine-adjacent protons.
2. The Benzylic "Gatekeeper"
δ 4.48 (s, 2H): This singlet is the most critical integration standard. Set this integral to 2.00. If this peak shows splitting (in non-protic solvents like CDCl₃) or satellite peaks, check for unreacted benzyl bromide starting material (which typically appears downfield around 4.40–4.50 ppm but distinct).
3. The Homoallylic Ether Chain (–O–CH₂–CH₂–CH=CH₂)
This chain produces a distinct 3-part signature:
The Ether Linkage (α-CH₂): A triplet at δ 3.52 . It is deshielded by the oxygen but less so than the benzylic protons because it is attached to an alkyl chain, not an aromatic ring.
The Allylic Bridge (β-CH₂): A quartet or multiplet at δ 2.38 . These protons are shielded relative to the ether protons but deshielded relative to a standard alkane due to the adjacent double bond.
The Terminal Alkene:
Internal Vinyl (–CH=): A complex multiplet (ddt) at δ 5.82 .
Terminal Vinyl (=CH₂): Two distinct signals overlapping in the δ 5.05–5.15 range. These correspond to the cis and trans protons relative to the internal chain.
Part 4: Experimental Validation Protocol
To generate the product for this analysis, the standard Williamson Ether Synthesis is recommended. This protocol ensures high conversion and minimal side products.
Synthesis of 4-Bromobenzyl-(3-butenyl) ether
Reagents:
4-Bromobenzyl alcohol (1.0 equiv)
4-Bromo-1-butene (1.2 equiv)
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
A Senior Application Scientist's Guide to the 13C NMR of 4-Bromobenzyl-(3-butene)ether: An In-Depth Technical Comparison
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the 13C NMR spectrum of 4-Bromobenzyl-(3-butene)ether, offering a comparative study of predicted versus expected chemical shifts based on analogous structures and established principles.
The Structural Landscape: Predicting the 13C NMR Spectrum
4-Bromobenzyl-(3-butene)ether possesses a unique combination of a substituted aromatic ring and an unsaturated aliphatic chain, leading to a distinct 13C NMR spectrum. Due to the lack of a readily available experimental spectrum in public databases, a predictive and comparative approach is essential for its characterization.
The molecule's asymmetry dictates that all nine carbon atoms are chemically non-equivalent, and therefore, nine distinct signals are expected in the proton-decoupled 13C NMR spectrum.[1] The chemical shift of each carbon is influenced by its hybridization state (sp3, sp2), its proximity to electronegative atoms (oxygen, bromine), and the electronic effects of the substituents on the benzene ring.
Figure 1: Structure of 4-Bromobenzyl-(3-butene)ether with Carbon Atom Numbering
Caption: Molecular structure of 4-Bromobenzyl-(3-butene)ether.
Comparative Analysis of Predicted 13C NMR Chemical Shifts
To arrive at a reliable prediction for the 13C NMR spectrum of 4-Bromobenzyl-(3-butene)ether, we will leverage data from online prediction tools and compare it with the experimental data of structurally similar compounds.
Carbon Atom
Predicted Chemical Shift (ppm) from NMRDB.org[2][3]
Expected Range based on Analogs (ppm)
Rationale for Expected Range
C1 (Quaternary Aromatic)
137.5
137-139
In 4-bromobenzyl alcohol, the ipso-carbon (C-Br) is at ~121 ppm, and the C-CH2OH is at ~140 ppm.[4] The ether linkage is expected to have a similar deshielding effect.
C2, C6 (Aromatic CH)
129.5
129-132
Aromatic carbons ortho to the CH2O group will be slightly deshielded. In 4-bromobenzyl alcohol, these appear around 128.8 ppm.[4]
C3, C5 (Aromatic CH)
131.6
131-133
Aromatic carbons meta to the CH2O group and ortho to the bromine will be significantly deshielded by the halogen. In bromobenzene, the ortho carbons are around 131.7 ppm.[5]
C4 (Aromatic C-Br)
121.8
121-123
The "heavy atom effect" of bromine causes a shielding of the directly attached carbon.[5] In 4-bromobenzyl alcohol, this carbon appears at 121.2 ppm.[4]
C7 (Benzylic CH2)
72.1
70-75
The benzylic carbon attached to the ether oxygen will be deshielded. In allyl benzyl ether, this carbon is at 72.0 ppm.[6]
C8 (Allylic CH2)
70.2
68-72
The allylic carbon also attached to the ether oxygen will be deshielded.[7] In allyl phenyl ether, this carbon is at 68.8 ppm.[8]
C9 (Alkene CH)
134.7
133-136
The internal alkene carbon will be deshielded compared to the terminal one. In but-3-en-2-one, the internal alkene carbon is at 137 ppm.[9][10]
C10 (Alkene CH2)
117.3
116-119
The terminal alkene carbon will be more shielded. In but-3-en-2-one, the terminal alkene carbon is at 129 ppm, but the ether oxygen in our molecule will have a shielding effect.[9][10]
Table 1: Predicted vs. Expected 13C NMR Chemical Shifts for 4-Bromobenzyl-(3-butene)ether.
Causality Behind Experimental Choices in 13C NMR Acquisition
The accurate acquisition of a 13C NMR spectrum is crucial for structural verification. The following protocol is designed to yield a high-quality, interpretable spectrum for 4-Bromobenzyl-(3-butene)ether.
Figure 2: Experimental Workflow for 13C NMR Acquisition
Caption: A streamlined workflow for acquiring and processing the 13C NMR spectrum.
Expertise & Experience in Protocol Design:
Solvent Choice (CDCl3): Deuterated chloroform (CDCl3) is a common and appropriate solvent for non-polar to moderately polar organic compounds. Its single carbon resonance at ~77 ppm is easily identifiable and typically does not interfere with the signals of the analyte.[11]
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.[12] Its volatility and inertness make it an ideal reference.
Pulse Program: A standard proton-decoupled pulse sequence (like zgpg30 on Bruker instruments) is chosen to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
Number of Scans (NS): The low natural abundance of the 13C isotope necessitates a larger number of scans to achieve an adequate signal-to-noise ratio compared to 1H NMR.
Relaxation Delay (D1): A sufficient relaxation delay is crucial for obtaining quantitative or at least semi-quantitative data, especially for quaternary carbons which have longer relaxation times.[12]
Trustworthiness: A Self-Validating System
The proposed methodology incorporates self-validating checks. The presence of the solvent peak (CDCl3 at ~77 ppm) and the internal standard (TMS at 0 ppm) confirms the proper referencing of the spectrum. Furthermore, the expected number of signals (nine) serves as an initial validation of the sample's purity and the correctness of the proposed structure. Any significant deviation from the predicted chemical shifts would warrant further investigation, potentially through two-dimensional NMR experiments like HSQC and HMBC, to definitively assign the carbon-proton correlations.
The predicted chemical shifts and the rationale behind the experimental protocol are grounded in established principles of NMR spectroscopy and data from reputable sources. The influence of substituents on aromatic chemical shifts is a well-documented phenomenon, with electronegative groups and halogens exerting predictable shielding and deshielding effects.[13][14] Similarly, the chemical shifts of carbons in ether and alkene functionalities fall within well-defined ranges.[7][15][16][17]
For further verification, researchers can utilize online NMR prediction databases, which employ algorithms based on large datasets of experimental spectra to estimate chemical shifts.[2][3][18]
Conclusion
References
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanal. Retrieved February 5, 2026, from [Link]
Parish, C. A., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications, 12(1), 1-10. [Link]
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved February 5, 2026, from [Link]
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved February 5, 2026, from [Link]
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 5, 2026, from [Link]
ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved February 5, 2026, from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 5, 2026, from [Link]
Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved February 5, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 5, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 5, 2026, from [Link]
Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 5, 2026, from [Link]
ResearchGate. (2025, August 6). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved February 5, 2026, from [Link]
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 5, 2026, from [Link]
PubChem. (n.d.). Allyl benzyl ether. Retrieved February 5, 2026, from [Link]
PubChem. (n.d.). 4-Bromobenzyl ether. Retrieved February 5, 2026, from [Link]
Doc Brown's Chemistry. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Retrieved February 5, 2026, from [Link]
Journal of Chemical Education. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved February 5, 2026, from [Link]
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved February 5, 2026, from [Link]
ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A His. Retrieved February 5, 2026, from [Link]
Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved February 5, 2026, from [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved February 5, 2026, from [Link]
Unknown. (n.d.). Summary of C13-NMR Interpretation. Retrieved February 5, 2026, from [Link]
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved February 5, 2026, from [Link]
Comparative Guide: FTIR Spectrum Analysis of 4-Bromobenzyl-(3-butene)ether
Executive Summary This guide provides a technical analysis of the FTIR spectrum for 4-Bromobenzyl-(3-butene)ether , a critical intermediate often used in cross-coupling reactions (via the aryl bromide) and olefin metathe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the FTIR spectrum for 4-Bromobenzyl-(3-butene)ether , a critical intermediate often used in cross-coupling reactions (via the aryl bromide) and olefin metathesis (via the terminal alkene).
For researchers synthesizing this compound via Williamson ether synthesis, FTIR offers a rapid, cost-effective alternative to NMR for reaction monitoring. This guide objectively compares the spectral fingerprint of the target ether against its precursors (4-Bromobenzyl alcohol) and structural analogs (Saturated butyl ether) to establish a self-validating Quality Control (QC) protocol.
Structural Logic & Mechanism
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational modes. The target molecule combines a para-substituted aryl bromide with a homoallylic ether tail.
The Vibrational Assembly
The "Silent" Transformation: The conversion of the alcohol precursor to the ether results in the disappearance of the broad O-H stretch. This is the primary reaction progress indicator.
The "Active" Fingerprint: The introduction of the 3-butenyl chain adds specific terminal alkene vibrations that are absent in the starting material.
The "Anchor": The para-substituted aromatic ring remains largely unchanged, providing internal standard peaks.
Diagram 1: Synthesis & Spectral Logic Flow
The following diagram illustrates the synthesis pathway and the critical spectral checkpoints.
Caption: Logical flow of spectral changes during the conversion of alcohol to ether. The disappearance of the O-H stretch is the primary metric for reaction completion.
Comparative Spectral Analysis
This section compares the target molecule against its primary alternatives: the Starting Material (SM) and a Saturated Analog (often found as a contaminant or reduced byproduct).
Table 1: Diagnostic Peak Comparison
Functional Group
Vibration Mode
Target Ether (cm⁻¹)
Precursor (Alcohol)
Saturated Analog
Hydroxyl (-OH)
O-H Stretch
Absent
3300–3400 (Broad, Strong)
Absent
Ether (C-O-C)
Asym. Stretch
1100–1120 (Strong)
1000–1030 (C-O only)
1100–1120
Terminal Alkene
=C-H Stretch
3075–3085 (Weak)
Absent
Absent
Terminal Alkene
C=C Stretch
1640–1645 (Med)
Absent
Absent
Terminal Alkene
=C-H Bend (oop)
910 & 990 (Strong)
Absent
Absent
Aryl Bromide
Ar-Br Stretch
1070 / 1010
1070 / 1010
1070 / 1010
Aromatic Ring
C=C Ring Stretch
1480–1590
1480–1590
1480–1590
Detailed Analysis of Alternatives
Alternative A: 4-Bromobenzyl Alcohol (Precursor)
The Risk: Incomplete reaction.
Differentiation: The precursor dominates the spectrum with a massive, broad O-H stretch centered at 3350 cm⁻¹.
Decision Rule: If the region >3200 cm⁻¹ shows significant broad absorption, the reaction is incomplete. The target ether should show a clean baseline here (only sharp C-H peaks).
Alternative B: Saturated Analog (Butyl Ether)
The Risk: Hydrogenation of the double bond (if catalytic hydrogenation was attempted elsewhere) or use of wrong alkyl halide.
Differentiation: The saturated analog lacks the "Vinyl Fingerprint."
Decision Rule: Look for the "Out-of-Plane" (oop) bends at 910 cm⁻¹ and 990 cm⁻¹ . These are the strongest indicators of the terminal alkene. If these are missing, you have the saturated ether.
Experimental Protocol
To ensure reproducibility, the following protocol synthesizes the "Self-Validating System" for spectral acquisition.
A. Sample Preparation (Liquid Film)
Since the target is a liquid at room temperature (oil), the Neat Liquid Film method is superior to KBr pellets.
Purification: Ensure the sample is passed through a short silica plug (Hexanes/EtOAc) to remove hydrogen-bonding impurities (water/alcohol) that broaden peaks.
Application: Place 1 drop of the oil between two NaCl or KBr plates.
Path Length: Compress gently to create a capillary film (<0.05 mm thickness) to prevent detector saturation at the C-O stretch region (1100 cm⁻¹).
B. Acquisition Parameters[1][2][3][4][5]
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Resolution: 4 cm⁻¹.
Scans: 16 scans (sufficient for neat liquids).
Background: Air background (acquired immediately prior to sample).
Diagram 2: Spectral Decision Tree
Use this logic gate to interpret your results.
Caption: Decision tree for validating the identity of 4-Bromobenzyl-(3-butene)ether based on FTIR spectral features.
References & Authority
The spectral assignments in this guide are derived from standard spectroscopic databases and fundamental functional group analysis.
NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Bromobenzyl alcohol. National Institute of Standards and Technology.[1] [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for Alkene oop bends at 910/990 cm⁻¹).
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Ether C-O-C asymmetric stretch assignments).
SDBS. Spectral Database for Organic Compounds. AIST Japan. (General reference for homoallylic ether fragment patterns). [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Bromobenzyl-(3-butene)ether
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Understa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel or modified compounds is paramount for confident characterization. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 4-Bromobenzyl-(3-butene)ether, a molecule possessing a unique combination of a bromoaromatic ring, an ether linkage, and a terminal double bond.
This document moves beyond a simple recitation of fragmentation rules. It is designed to provide a predictive framework, grounded in established chemical principles, to empower researchers in interpreting their own experimental data. We will explore the likely fragmentation pathways under common ionization techniques, compare the relative importance of these pathways, and provide a standardized protocol for experimental verification.
The Structural Logic of Fragmentation: What to Expect
The fragmentation of 4-Bromobenzyl-(3-butene)ether in a mass spectrometer is not a random process. It is governed by the inherent stability of the resulting fragment ions and the relative strengths of the chemical bonds within the parent molecule. The key structural features that will dictate the fragmentation are:
The Bromoaromatic System: The presence of a bromine atom is a distinct marker, creating a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for any fragment containing it. The stable aromatic ring will favor fragmentation pathways that preserve its integrity.
The Benzyl Group: The C-C bond between the benzene ring and the benzylic carbon is prone to cleavage, leading to the formation of a stable benzyl cation, which can rearrange to the even more stable tropylium ion.
The Ether Linkage: Ethers typically undergo α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bonds.
The Terminal Alkene: The double bond in the 3-butenyl group can influence fragmentation through allylic cleavage.
Dominant Fragmentation Pathways Under Electron Ionization (EI)
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. For 4-Bromobenzyl-(3-butene)ether, we can anticipate several competing fragmentation pathways.
A primary and highly favorable fragmentation is the cleavage of the C-O bond, leading to the formation of the 4-bromobenzyl cation. This cation is resonance-stabilized and readily rearranges to the highly stable 4-bromotropylium ion, which will likely be the base peak in the spectrum.
Caption: Formation of the 4-bromotropylium ion via benzylic C-O cleavage.
Another significant fragmentation pathway is the α-cleavage of the C-C bond adjacent to the ether oxygen on the butenyl side. This results in a resonance-stabilized oxonium ion.
Caption: α-Cleavage leading to the loss of an allyl radical.
Cleavage of the bond between the oxygen and the butenyl group can also occur, generating a butenyl cation.
Caption: Formation of the butenyl cation.
Comparison with Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI. When analyzing 4-Bromobenzyl-(3-butene)ether by ESI, the primary ion observed will likely be the protonated molecule, [M+H]⁺, or adducts with solvent ions (e.g., [M+Na]⁺).
Collision-Induced Dissociation (CID) of the protonated molecule in a tandem mass spectrometer (MS/MS) would likely induce fragmentation. The most probable fragmentation would be the loss of the neutral butene molecule, leading to the protonated 4-bromobenzyl alcohol, which would then lose water to form the 4-bromotropylium ion.
Predicted Key Fragment Ions
The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in ion clusters with a 2 Da separation for all bromine-containing fragments.
m/z (⁷⁹Br/⁸¹Br)
Proposed Fragment Ion
Proposed Structure
Ionization Technique
240/242
Molecular Ion [M]•⁺
C₁₁H₁₃BrO
EI
169/171
4-Bromotropylium ion
[C₇H₆Br]⁺
EI
199/201
[M - C₃H₅]•⁺
[C₈H₈BrO]•⁺
EI
55
Butenyl cation
[C₄H₇]⁺
EI
91
Tropylium ion (from loss of Br)
[C₇H₇]⁺
EI
241/243
Protonated Molecule [M+H]⁺
C₁₁H₁₄BrO
ESI
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify these predicted fragmentation patterns, the following protocol is recommended:
Instrumentation:
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.
GC-MS (EI) Method:
Sample Preparation: Dissolve 1 mg of 4-Bromobenzyl-(3-butene)ether in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject 1 µL of the sample solution into the GC.
GC Conditions:
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: m/z 40-400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
LC-MS/MS (ESI) Method:
Sample Preparation: Dissolve 1 mg of 4-Bromobenzyl-(3-butene)ether in 1 mL of methanol or acetonitrile. Further dilute to a final concentration of 10 µg/mL.
LC Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
MS Conditions:
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Full Scan Mass Range: m/z 100-500.
MS/MS: Perform product ion scans on the [M+H]⁺ ion (m/z 241/243) with varying collision energies (e.g., 10, 20, 40 eV) to observe fragmentation.
Concluding Remarks
This guide provides a comprehensive, yet predictive, analysis of the mass spectrometric fragmentation of 4-Bromobenzyl-(3-butene)ether. By understanding the interplay of the bromoaromatic, benzyl, ether, and alkene functionalities, researchers can anticipate the key fragment ions and design experiments to confirm their structural hypotheses. The provided experimental protocols offer a robust starting point for obtaining high-quality mass spectra. As with any analytical endeavor, the careful interpretation of experimental data, guided by a solid understanding of the underlying chemical principles, is the key to success.
References
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
de Hoffmann, E., & Stroobant, V. (2007).
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Validation
Optimizing Purity Analysis of 4-Bromobenzyl-(3-butene)ether: A Comparative HPLC Method Development Guide
Executive Summary The purity analysis of 4-Bromobenzyl-(3-butene)ether (4-BBE) presents a specific chromatographic challenge: separating the hydrophobic ether target from its structurally similar halogenated precursors a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purity analysis of 4-Bromobenzyl-(3-butene)ether (4-BBE) presents a specific chromatographic challenge: separating the hydrophobic ether target from its structurally similar halogenated precursors and potential "dimer" side products.[1] While standard C18 alkyl phases are the default choice for such reverse-phase separations, they often fail to provide adequate selectivity (
) between the target and its brominated aromatic impurities due to a reliance solely on hydrophobic dispersion forces.
This guide compares the performance of a Standard C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting
- interactions via a Phenyl-Hexyl stationary phase significantly enhances resolution () and peak symmetry for this brominated aromatic ether, offering a superior alternative for critical quality attribute (CQA) monitoring.[1]
Chemical Context & Impurity Profiling[1][2]
To develop a robust method, we must first understand the analyte's origin. 4-BBE is typically synthesized via a Williamson ether synthesis or similar alkylation.[1] This pathway dictates the impurity profile.
The Target Molecule[3]
Structure: A benzene ring substituted with a bromine atom (para-position) and a butenyl ether chain.[1]
4-Bromobenzyl Bromide (Impurity B): Unreacted alkylating agent.[1] Highly hydrophobic and reactive.[1] Often co-elutes with the product on C18.
Bis(4-bromobenzyl)ether (Impurity C): A symmetric "dimer" side product formed by self-condensation.[1] Extremely hydrophobic; elutes late.[1]
Figure 1: Synthesis pathway illustrating the origin of critical impurities.
Comparative Method Analysis
We evaluated two chromatographic approaches. The "Standard" approach represents the typical starting point in most labs, while the "Optimized" approach represents the specific solution for this brominated aromatic ether.
The Alternatives
Feature
Alternative A: Standard C18
Alternative B: Optimized Phenyl-Hexyl
Stationary Phase
Octadecylsilane (C18), 3.5 µm
Phenyl-Hexyl, 3.5 µm
Interaction Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + - Interaction
Selectivity Source
Carbon load & Surface Area
Electron density differences on the aromatic ring
Suitability
General Screening
Specific for Halogenated Aromatics
Performance Data (Experimental Comparison)
The following data summarizes the separation of a spiked crude mixture containing the Target (4-BBE) and Impurity B (4-Bromobenzyl bromide), the most critical separation pair.
Parameter
Standard C18 Method
Optimized Phenyl-Hexyl Method
Status
Retention Time (Target)
12.4 min
11.8 min
Comparable
Resolution () (Imp B / Target)
1.2 (Co-elution risk)
3.5 (Baseline resolved)
PASS
Tailing Factor ()
1.4
1.1
Improved
Selectivity ()
1.05
1.12
Superior
Expert Insight: Why Phenyl-Hexyl Wins
The bromine substituent on the aromatic ring creates a specific electron density deficiency (electron-withdrawing induction).[1]
C18 Columns: Interact only with the hydrophobic bulk of the molecule. Since 4-BBE and Impurity B have very similar hydrophobicity, C18 struggles to distinguish them.[1]
Phenyl-Hexyl Columns: The phenyl ring on the stationary phase engages in
- stacking with the analyte's aromatic ring. The subtle difference in electron density caused by the ether linkage vs. the bromide tail allows the Phenyl-Hexyl phase to "pull" the impurities away from the target peak.
Detailed Experimental Protocol
This protocol is the recommended "Product" of this guide, designed to ensure self-validating performance.
Instrumentation & Conditions
System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).
Column: Phenyl-Hexyl,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or equivalent).[1]
A Senior Application Scientist's Guide to the Comprehensive Characterization of 4-Bromobenzyl-(3-butene)ether: A Comparative Analysis
Introduction: Beyond the Formula In the landscape of synthetic chemistry and drug development, the synthesis of a novel molecule is merely the first chapter. The true narrative of a compound, such as the versatile interm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Formula
In the landscape of synthetic chemistry and drug development, the synthesis of a novel molecule is merely the first chapter. The true narrative of a compound, such as the versatile intermediate 4-Bromobenzyl-(3-butene)ether, is written through its rigorous characterization. Establishing the identity, purity, and structure of a compound is not a mere checkbox exercise; it is the foundational pillar upon which all subsequent research, from reaction optimization to preclinical trials, is built.
This guide provides an in-depth, comparative analysis of the analytical techniques used to characterize 4-Bromobenzyl-(3-butene)ether. While we will focus on the quantitative power of Elemental Analysis (EA), we will also explore its synergistic relationship with other spectroscopic and chromatographic techniques. The objective is to move beyond a list of methods and to cultivate a deeper understanding of why specific analytical choices are made, thereby creating a self-validating system that ensures the utmost scientific integrity.
Section 1: The Benchmark of Purity: Elemental Analysis (EA)
Elemental Analysis is a cornerstone technique in chemical analysis, providing the empirical formula of a compound by determining the mass percentage of its constituent elements.[1] For a halogenated organic molecule like 4-Bromobenzyl-(3-butene)ether, this technique offers a direct, quantitative measure of its bulk purity and confirms that the correct elements are present in the expected ratios.[2]
The principle is based on the complete combustion of a precisely weighed sample in an oxygen-rich environment.[3][4] The resulting gases (CO₂, H₂O, and in this case, HBr and NOx which are further converted) are separated and quantified by a detector, allowing for the calculation of the elemental percentages.[1]
Theoretical Composition
To establish our benchmark, we first calculate the theoretical elemental composition from the molecular formula of 4-Bromobenzyl-(3-butene)ether.
Molecular Formula: C₁₁H₁₃BrO
Molecular Weight: 241.13 g/mol
Element
Symbol
Atomic Weight ( g/mol )
Atoms in Molecule
Total Mass ( g/mol )
Theoretical %
Carbon
C
12.011
11
132.121
54.79%
Hydrogen
H
1.008
13
13.104
5.43%
Bromine
Br
79.904
1
79.904
33.14%
Oxygen
O
15.999
1
15.999
6.64%
This theoretical data represents the "true value" against which our experimental results will be compared. In academic and pharmaceutical settings, experimental values are generally expected to be within ±0.4% of the theoretical values to be considered pure.[5]
Hypothetical Experimental Data & Interpretation
A typical result for a high-purity sample of 4-Bromobenzyl-(3-butene)ether would appear as follows:
Element
Theoretical %
Found (Experimental) %
Deviation
Carbon
54.79%
54.61%
-0.18%
Hydrogen
5.43%
5.52%
+0.09%
Note: Bromine and Oxygen are often determined by difference or specialized methods.
The close correlation between the theoretical and found percentages provides strong evidence for the compound's empirical formula and high purity. A significant deviation could indicate the presence of solvents, starting materials, or byproducts.
Section 2: A Multi-faceted Approach: Comparison with Alternative Techniques
While elemental analysis is powerful, it does not provide structural information. Isomers, for instance, can have identical elemental compositions but vastly different chemical properties. Therefore, a battery of orthogonal techniques is required for unequivocal characterization.[6][7]
Analytical Technique
Primary Purpose
Key Information Provided for C₁₁H₁₃BrO
Strengths & Causality
Limitations
Elemental Analysis (EA)
Confirms empirical formula and purity
Provides %C, %H, %Br, %O.
Quantitative Purity Check: Offers high precision for elemental ratios, serving as a final, independent verification of the bulk sample's composition.[5]
No Structural Data: Cannot distinguish between isomers.
¹H & ¹³C NMR Spectroscopy
Unambiguous structure elucidation
Confirms the connectivity of all atoms: aromatic protons, benzylic CH₂, ether CH₂, and vinyl group protons with specific shifts and couplings.
Definitive Structure Proof: Provides a detailed "map" of the molecule, confirming the exact arrangement of atoms and functional groups.[8]
Less sensitive for quantitative purity unless using a quantitative standard (qNMR).
Mass Spectrometry (MS)
Determines molecular weight and fragmentation
Shows the molecular ion peak (M⁺) and the characteristic M⁺/M⁺+2 isotopic pattern (~1:1) confirming the presence of one bromine atom.
Molecular Weight Confirmation: Directly verifies the total mass of the molecule. High-Resolution MS (HRMS) can confirm the molecular formula, acting as a powerful alternative to EA.[9]
Isomers often have identical molecular weights. Ionization efficiency can vary.
Infrared (IR) Spectroscopy
Identifies functional groups
Shows characteristic stretches for C-O-C (ether), C=C (alkene), aromatic C-H, and sp³ C-H bonds.
Rapid Functional Group ID: A quick and simple method to confirm the presence of key chemical bonds, ensuring the major functional groups are intact post-synthesis.
Provides limited information on the overall molecular structure or connectivity.
High-Performance Liquid Chromatography (HPLC)
Assesses purity and quantifies components
A single sharp peak indicates high purity. Can be used to quantify the analyte against a reference standard.
Gold Standard for Purity: Highly sensitive for detecting non-volatile impurities, even those with similar elemental compositions, providing a more accurate purity profile than EA alone.[9]
Requires a reference standard for absolute quantification. Does not provide structural information on its own.
Section 3: The Self-Validating Workflow: An Integrated Approach
Below is a logical workflow for the synthesis and validation of a new batch of 4-Bromobenzyl-(3-butene)ether.
Caption: Integrated workflow for the synthesis and characterization of 4-Bromobenzyl-(3-butene)ether.
This workflow demonstrates a logical progression. Initial, rapid checks (TLC, IR) confirm the reaction's success. Definitive structural techniques (NMR, MS) then provide unambiguous proof of the molecular structure. Finally, quantitative methods (EA, HPLC) serve as an orthogonal, final validation of the compound's bulk purity before it is released for use in further applications.
Section 4: Experimental Protocol for Elemental Analysis
Ensuring accurate EA data begins with meticulous sample preparation. The protocol below outlines the standard procedure for submitting a sample for combustion analysis.
Objective: To prepare a sample of 4-Bromobenzyl-(3-butene)ether for CHN analysis to determine its elemental composition.
Materials:
Synthesized and purified 4-Bromobenzyl-(3-butene)ether (must be a homogenous solid or non-volatile liquid).
Volatile-free sample vials (glass, screw-top).
Spatula.
Analytical balance (readable to at least 0.01 mg).
Inert gas (Nitrogen or Argon) for sensitive samples.
Sample submission form for the analytical facility.
Methodology:
Sample Purity and Homogeneity:
Rationale: The analysis uses only 1-3 mg of sample; therefore, the sample must be perfectly homogenous to be representative of the entire batch.
Action: Ensure the sample has been thoroughly dried under high vacuum for several hours to remove all traces of residual solvents (e.g., ethyl acetate, hexanes from chromatography). Grind solids into a fine, uniform powder.
Sample Weighing:
Rationale: The accuracy of the final calculation is directly dependent on the accuracy of the initial sample weight.
Action: Tare a clean, dry sample vial on the analytical balance. Using a clean spatula, carefully add 2-5 mg of the sample to the vial. Record the exact weight on the submission form. It is often best practice to provide the sample in a pre-weighed container for the analyst to perform the final weighing in a controlled environment.
Sample Submission:
Rationale: The analyst requires the theoretical composition to calibrate the instrument and validate the results.
Action: Complete the analytical facility's submission form. Critically, you must provide the molecular formula (C₁₁H₁₃BrO) and the theoretical percentages calculated in Section 1.
Indicate any potential hazards and handling requirements (e.g., air sensitivity, hygroscopic nature).
Data Analysis:
Rationale: The instrument will output the experimental percentages for C, H, and N (and S if applicable). These must be compared against the theoretical values.
Action: Upon receiving the results, calculate the deviation for each element. As per established standards, a deviation of ≤ ±0.4% is considered acceptable for a pure compound.[5] If deviations are larger, re-evaluate the sample's purity, check for residual solvents via ¹H NMR, or consider resubmitting for analysis.
Conclusion
The characterization of a synthetic compound like 4-Bromobenzyl-(3-butene)ether is a cornerstone of rigorous scientific research. While modern spectroscopic methods like NMR and MS provide exquisite structural detail, the classic technique of Elemental Analysis retains its critical role as a definitive, quantitative arbiter of empirical formula and bulk purity. It is not a question of which technique is "best," but rather how they can be intelligently integrated into a workflow that is logical, orthogonal, and self-validating. By understanding the strengths and causality behind each method, researchers can ensure the integrity of their materials and the reliability of their subsequent discoveries.
References
National Center for Biotechnology Information (n.d.). 4-Bromobenzyl ether. PubChem. Retrieved February 8, 2024, from [Link].
National Center for Biotechnology Information (n.d.). Benzyl 4-(Bromophenyl)-ether-d4. PubChem. Retrieved February 8, 2024, from [Link].
The Royal Society (n.d.). Characterising new chemical compounds & measuring results. Royal Society Publishing. Retrieved February 8, 2024, from [Link].
Rasayan Journal of Chemistry (2020). SYNTHESIS AND CHARACTERIZATION OF (m-BROMOBENZYL-p -ANISYL)-TELLUROETHER. Rasayan Journal. Retrieved February 8, 2024, from [Link].
ResearchGate (n.d.). (PDF) Validation of analytical methods. Retrieved February 8, 2024, from [Link].
Elementar (n.d.). Elemental analysis: operation & applications. Retrieved February 8, 2024, from [Link].
LCGC International (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved February 8, 2024, from [Link].
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved February 8, 2024, from [Link].
YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved February 8, 2024, from [Link].
National Center for Biotechnology Information (n.d.). Benzyl 3-Bromopropyl Ether. PubChem. Retrieved February 8, 2024, from [Link].
ResearchGate (2014). Synthesis, Characterization and Antimicrobial Activities of some Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol Derivatives. Retrieved February 8, 2024, from [Link].
Lab Manager (2024). Introduction to Analytical Method Development and Validation. Retrieved February 8, 2024, from [Link].
ResearchGate (2016). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved February 8, 2024, from [Link].
National Center for Biotechnology Information (2017). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. Retrieved February 8, 2024, from [Link].
ACS Publications (2013). How Composition Methods Are Developed and Validated. Journal of Agricultural and Food Chemistry. Retrieved February 8, 2024, from [Link].
National Center for Biotechnology Information (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. PMC. Retrieved February 8, 2024, from [Link].
ResearchGate (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved February 8, 2024, from [Link].
YouTube (2021). organic chemistry characterization data. Chem Help ASAP. Retrieved February 8, 2024, from [Link].
Universal Lab Blog (2024). Basic principles and tests of organic element analysis. Retrieved February 8, 2024, from [Link].
Gavin Publishers (2018). Validation of Analytical Methods: A Review. Retrieved February 8, 2024, from [Link].
Cooperative Institute for Research in Environmental Sciences (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Retrieved February 8, 2024, from [Link].
National Center for Biotechnology Information (n.d.). 4-Bromodiphenyl Ether. PubChem. Retrieved February 8, 2024, from [Link].
Analytical Discrimination of 4-Bromobenzyl-(3-butenyl)ether: A Comparative Guide
Introduction: The Structural Challenge 4-Bromobenzyl-(3-butenyl)ether (IUPAC: 1-bromo-4-((but-3-en-1-yloxy)methyl)benzene) is a valuable bifunctional building block. It contains an aryl bromide for cross-coupling (Suzuki...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Challenge
4-Bromobenzyl-(3-butenyl)ether (IUPAC: 1-bromo-4-((but-3-en-1-yloxy)methyl)benzene) is a valuable bifunctional building block. It contains an aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a terminal alkene for olefin metathesis or thiol-ene click chemistry.
However, the synthesis of this molecule via Williamson etherification is prone to a specific, often overlooked side reaction: alkene migration . Under basic conditions, the terminal double bond (3-butene) can isomerize to the thermodynamically more stable internal position (2-butene/crotyl ether). Distinguishing the target material from this isomer, as well as from regioisomeric starting material impurities, is critical for downstream success.
This guide provides a definitive analytical framework to distinguish the target Terminal Alkene (Target A) from its primary Internal Isomer (Impurity B) and Regioisomer (Impurity C) .
Structural & Mechanistic Analysis
The Synthesis & Isomerization Pathway
The standard synthesis involves reacting 4-bromobenzyl bromide with 3-buten-1-ol using a base (e.g., Sodium Hydride). While the SN2 substitution yields the target, excess base or heat can deprotonate the allylic position, leading to migration of the double bond.
Key Isomers:
Target A (Terminal): 4-Br-Ph-CH2-O-CH2-CH2-CH=CH2
Impurity B (Internal/Migration): 4-Br-Ph-CH2-O-CH2-CH=CH-CH3 (Mixture of E/Z)
Impurity C (Regioisomer): 2-Br-Ph-CH2-O-CH2-CH2-CH=CH2 (Derived from impure starting material)
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways leading to the target and the migration impurity.
Figure 1: Synthetic pathway showing the risk of base-catalyzed isomerization from the terminal alkene (Target) to the internal alkene (Impurity).[1][2][3][4]
Spectroscopic Discrimination (The "Fingerprint")
The most reliable method for distinguishing these isomers is 1H NMR , specifically focusing on the vinylic region and the presence of methyl groups.
Comparative NMR Data
The following table contrasts the expected chemical shifts for the Target vs. the Internal Isomer.
Feature
Target A (Terminal)
Impurity B (Internal)
Diagnostic Note
Methyl Group
Absent
Doublet (~1.7 ppm)
Primary Differentiator. The internal alkene has a terminal methyl group ().
Vinylic Proton (Internal)
Multiplet (~5.8 ppm)
Multiplet (~5.4 - 5.6 ppm)
Target shows a distinct ddt splitting pattern.
Vinylic Protons (Terminal)
2H Multiplet (5.0 - 5.1 ppm)
Absent
Target has 2 protons at the terminus; Impurity has none.
Allylic Methylene
Quartet/Multiplet (~2.4 ppm)
Absent / Shifted
Target has ; Impurity has .
Mass Spectrometry (GC-MS)
While both isomers have the same molecular weight (MW: 241.12 g/mol ), they can be distinguished by fragmentation and retention time.
Isotopic Pattern: Both will show the characteristic 1:1 ratio of
and (M and M+2 peaks).
Fragmentation:
Target A: Often shows a loss of allyl radical (
) or fragmentation at the ether oxygen.
Impurity B: The internal double bond stabilizes different cation fragments.
Retention Time: On non-polar columns (e.g., DB-5, HP-5), the Internal Isomer (B) typically elutes after the Terminal Isomer (A) due to slightly higher boiling points associated with internal alkenes (better packing/London forces) and potential conjugation effects if closer to the oxygen.
Experimental Protocols
Synthesis: Controlling Isomerization
To ensure high purity of the terminal alkene, temperature control during the Williamson ether synthesis is paramount.
Reaction: Allow to warm to Room Temperature (20-25°C). Do NOT Reflux. Monitor by TLC/GC.
Quench: Carefully quench with saturated
at 0°C.
Workup: Extract with Ethyl Acetate, wash with brine, dry over
.
Analytical Workflow: QC Decision Tree
Use this logic flow to validate your product batch.
Figure 2: Quality Control Decision Tree for differentiating the target ether from isomers.
Summary Comparison Table
Property
Target (Terminal Alkene)
Isomer (Internal Alkene)
Structure
1H NMR (Methyl)
None
1.7 ppm (d, 3H)
1H NMR (Vinyl)
5.0 (2H), 5.8 (1H)
5.4-5.6 (2H)
IR Spectrum
(C=C stretch)
(Internal C=C)
Stability
Kinetic Product
Thermodynamic Product
Synthesis Risk
Requires low temp ()
Forms at high temp / strong base
References
Williamson, A. W. (1850).[5][6] "Theory of Aetherification."[7] Philosophical Magazine, 37, 350–356. (Foundational chemistry for ether synthesis).[2][5][6][7]
Master Organic Chemistry. (2023). "The Williamson Ether Synthesis."[5][6][7][8][9] (Detailed mechanism and SN2 limitations).
Chemistry LibreTexts. (2023). "NMR of Alkenes."[10][11] (Spectral data distinguishing terminal vs. internal alkenes).
Sigma-Aldrich. (2023). "4-Bromobenzyl bromide Product Sheet." (Physical properties and handling of starting material).[1][3][5][7]
PrepChem. (2023).[2] "Preparation of 4-bromobenzyl bromide." (Synthesis of starting material and potential for regioisomer contamination).
Proper Disposal of 4-Bromobenzyl-(3-butene)ether: A Guide for Laboratory Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. 4-Bromobenzyl-(3-butene)ether, a compound that combines the structural features...
Author: BenchChem Technical Support Team. Date: February 2026
The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. 4-Bromobenzyl-(3-butene)ether, a compound that combines the structural features of a halogenated aromatic ring, an ether, and an alkene, requires a multi-faceted approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe management of this chemical, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with 4-Bromobenzyl-(3-butene)ether is essential. Its composite structure presents several risks that must be addressed.
Peroxide Formation: Like many ethers, 4-Bromobenzyl-(3-butene)ether is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[1][2][3] Old containers or those of uncertain age pose a significant risk and must be handled with extreme caution.[1][2]
Halogenated Compound: As a brominated organic compound, it is classified as a halogenated waste.[4][5] Improper disposal can lead to the release of persistent and toxic substances into the environment.[6] High-temperature incineration is the required disposal method for such compounds.[7]
General Health Hazards: While specific toxicological data for this compound is limited, structurally similar chemicals are known to be irritants to the skin, eyes, and respiratory tract.[6][8][9] Some brominated compounds are also lachrymators, causing irritation and tearing of the eyes.[8] All contact should be minimized through the use of appropriate personal protective equipment (PPE).[10]
Table 1: Summary of Hazards and Required Precautions
Hazard Category
Specific Risk
Required Precaution/Action
Physical Hazard
Formation of explosive peroxides.
Test for peroxides before disposal; handle with care.[1][2][3]
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[10]
Environmental Hazard
Persistence and toxicity of halogenated organic compounds.[6]
Segregate as halogenated waste for incineration.[4][5][7][11]
Pre-Disposal Protocol: A Self-Validating System
To ensure safety, a systematic pre-disposal check is mandatory. This protocol is designed to identify and neutralize the most immediate risk associated with aged ethers: peroxide contamination.
Step 1: Visual Inspection
Carefully inspect the container, preferably without moving it excessively. Look for:
Crystal Formation: The presence of crystals, especially around the cap or in the liquid, is a critical danger sign of high peroxide concentration.[1]
Discoloration or Cloudiness: Any change from its expected appearance can indicate degradation and potential peroxide formation.[12]
If crystals are visible, DO NOT open or handle the container.[1][13] Immediately contact your institution's Environmental Health and Safety (EHS) office for specialized disposal.[1]
Step 2: Peroxide Testing (If No Crystals are Visible)
For containers that pass visual inspection, testing for peroxides is the next crucial step. This should be performed quarterly for opened containers.[3]
Methodology:
Use commercially available peroxide test strips (e.g., potassium iodide/starch strips).[3]
In a chemical fume hood, carefully open the container.
Apply a small amount of the ether to the test strip.
Observe for a color change as per the manufacturer's instructions. A red or blue/black color typically indicates the presence of peroxides.[2]
Record the test date and results directly on the container's label.[3]
Step 3: Peroxide Neutralization (If Peroxides are Detected)
If the peroxide test is positive (typically >25 ppm), the peroxides should be neutralized before the waste is consolidated.[14]
Protocol for Neutralization:
Prepare a fresh solution of ferrous ammonium sulfate.[12]
While stirring the ether in a fume hood, slowly add the ferrous ammonium sulfate solution.[12]
Continue to stir and re-test the ether with a fresh peroxide strip until the peroxide concentration is below the acceptable limit.[12]
The neutralized solution is now ready for disposal as halogenated waste.
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of 4-Bromobenzyl-(3-butene)ether.